molecular formula C6H6N2O2 B1465100 5-Methylpyrimidine-4-carboxylic acid CAS No. 933683-35-3

5-Methylpyrimidine-4-carboxylic acid

Cat. No.: B1465100
CAS No.: 933683-35-3
M. Wt: 138.12 g/mol
InChI Key: INTUWGJOBDUGLY-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUWGJOBDUGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696952
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933683-35-3
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of a methyl group at the 5-position and a carboxylic acid at the 4-position offers a unique template for designing novel therapeutic agents. Understanding the synthetic pathways to this molecule is crucial for its application in pharmaceutical research and development. This guide provides a detailed exploration of the primary synthesis mechanisms, offering insights into the chemical principles and experimental considerations.

Primary Synthesis Route: Pinner-Type Cyclocondensation

The most direct and widely applicable method for the synthesis of the pyrimidine ring is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[1][2][3] For the synthesis of this compound, this approach utilizes a substituted β-ketoester and formamidine.

Mechanistic Rationale

The reaction proceeds through a series of nucleophilic additions and dehydrations to form the aromatic pyrimidine ring. The key starting materials are ethyl 2-formylpropionate (a β-ketoester equivalent) and formamidine.[4][5]

The mechanism can be elucidated in the following steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of formamidine attacks the aldehyde carbonyl of ethyl 2-formylpropionate.

  • Intramolecular Cyclization: The second nitrogen of the amidine intermediate then attacks the ester carbonyl, leading to a cyclic tetrahedral intermediate.

  • Dehydration and Tautomerization: Subsequent elimination of water and ethanol, followed by tautomerization, results in the formation of the aromatic pyrimidine ring.

  • Hydrolysis: The resulting ethyl 5-methylpyrimidine-4-carboxylate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.[6]

Below is a diagram illustrating the Pinner-type cyclocondensation mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization cluster_3 Step 4: Hydrolysis A Ethyl 2-formylpropionate C Initial Adduct A->C A->C B Formamidine B->C D Cyclic Intermediate C->D C->D E Ethyl 5-methylpyrimidine-4-carboxylate D->E - H2O, - EtOH D->E F This compound E->F H3O+ or OH- E->F

Caption: Pinner-type synthesis of this compound.

Experimental Protocol: Pinner-Type Synthesis

Part A: Synthesis of Ethyl 5-methylpyrimidine-4-carboxylate

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-formylpropionate.[4][5]

  • Addition of Formamidine: Add formamidine hydrochloride to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Extraction: Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-methylpyrimidine-4-carboxylate.

Part B: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 5-methylpyrimidine-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Reagent/ConditionPart APart B
Key Reagents Ethyl 2-formylpropionate, Formamidine HCl, Sodium EthoxideEthyl 5-methylpyrimidine-4-carboxylate, NaOH
Solvent Absolute EthanolEthanol/Water
Temperature Reflux (approx. 78 °C)Reflux (approx. 80-90 °C)
Reaction Time 4-6 hours2-3 hours
Typical Yield 60-70%85-95%

Alternative Synthesis Route: From a Nitrile Precursor

An alternative strategy involves the synthesis of a 5-methylpyrimidine-4-carbonitrile intermediate, followed by hydrolysis to the carboxylic acid.[7][8][9] This method is particularly useful if the corresponding nitrile is more readily accessible.

Mechanistic Rationale

The core of this pathway is the robust hydrolysis of the nitrile group.

  • Nitrile Synthesis: A suitable method is employed to synthesize 5-methylpyrimidine-4-carbonitrile. This could involve a cyclocondensation reaction using a precursor that already contains a nitrile group.

  • Hydrolysis: The nitrile is then hydrolyzed under strong acidic or basic conditions. The mechanism involves the protonation of the nitrile nitrogen (in acid) or nucleophilic attack by hydroxide (in base), followed by tautomerization to an amide intermediate. Further hydrolysis of the amide yields the carboxylic acid.[8]

Below is a diagram illustrating the workflow for the nitrile hydrolysis route.

G cluster_0 Nitrile Precursor Synthesis cluster_1 Hydrolysis A Starting Materials B Cyclocondensation A->B C 5-Methylpyrimidine-4-carbonitrile B->C D Acid or Base Hydrolysis C->D E Amide Intermediate D->E F This compound E->F

References

An In-depth Technical Guide to 5-Methylpyrimidine-4-carboxylic acid (CAS: 933683-35-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, and the strategic placement of the methyl and carboxylic acid groups offers versatile handles for synthetic elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif in nature, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research.[1] The pyrimidine scaffold's unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[2] Consequently, pyrimidine-based compounds have found applications as anticancer agents, kinase inhibitors, antivirals, and antibacterials.[2][3]

This compound emerges as a valuable synthon in this context. The carboxylic acid at the 4-position provides a convenient point for amide bond formation, esterification, or conversion to other functional groups, enabling the construction of diverse chemical libraries for biological screening. The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its biological target.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 933683-35-3N/A
Molecular Formula C₆H₆N₂O₂N/A
Molecular Weight 138.12 g/mol N/A
Appearance Off-white to yellow solid[4]
Boiling Point (Predicted) 316.6 ± 22.0 °C[4]
Density (Predicted) 1.319 ± 0.06 g/cm³[4]
pKa (Predicted) 2.37 ± 0.25[4]
Storage Sealed in a dry, room temperature environment[4]

Synthesis of this compound

Retrosynthetic Analysis and Plausible Synthetic Routes

A common strategy for the synthesis of substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. For this compound, a logical precursor would be a derivative of 2-formyl-3-oxobutanoate.

Diagram: Retrosynthetic Analysis of this compound

G This compound This compound Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Ethyl 5-methylpyrimidine-4-carboxylate Ethyl 5-methylpyrimidine-4-carboxylate Ester Hydrolysis->Ethyl 5-methylpyrimidine-4-carboxylate Ring Formation Ring Formation Ethyl 5-methylpyrimidine-4-carboxylate->Ring Formation Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate Ring Formation->Ethyl 2-formyl-3-oxobutanoate Formamidine Formamidine Ring Formation->Formamidine

Caption: A plausible retrosynthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis

The following is a proposed, multi-step synthesis based on established chemical principles for pyrimidine formation and functional group transformations. This protocol should be considered a starting point for experimental validation.

Step 1: Synthesis of Ethyl 5-methylpyrimidine-4-carboxylate

This step involves the cyclocondensation of ethyl 2-formyl-3-oxobutanoate with formamidine acetate.

  • Preparation of Reagents:

    • Dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.

    • Prepare a solution of formamidine acetate (1.1 equivalents) in ethanol.

  • Reaction:

    • To the solution of ethyl 2-formyl-3-oxobutanoate, add the formamidine acetate solution dropwise at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylpyrimidine-4-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

  • Reaction:

    • Dissolve ethyl 5-methylpyrimidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).[5]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of 2-3.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[5]

Causality Behind Experimental Choices:

  • Choice of Base for Hydrolysis: Lithium hydroxide is often preferred for ester hydrolysis as it can be effective at lower temperatures and may lead to cleaner reactions compared to sodium hydroxide.[5]

  • Acidification: Careful acidification is crucial to protonate the carboxylate and precipitate the carboxylic acid. The pH should be monitored to ensure complete precipitation without causing degradation of the product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the carboxylic acid group and the pyrimidine ring.

  • Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including:

    • Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form a diverse range of amides. This is a key reaction for introducing various substituents and building molecular complexity in drug discovery programs.

    • Esterification: Reaction with alcohols under acidic conditions to yield esters.

    • Reduction: Reduction to the corresponding alcohol, 5-hydroxymethyl-4-methylpyrimidine, using reducing agents like borane or lithium aluminum hydride.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which influences its reactivity.

    • Nucleophilic Aromatic Substitution (SNAr): While the pyrimidine ring itself is not highly activated towards SNAr, the presence of activating groups (e.g., halogens) at the 2, 4, or 6 positions would render it susceptible to displacement by nucleophiles.

    • Metal-Catalyzed Cross-Coupling: If converted to a halide or triflate derivative, the pyrimidine ring can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C and C-N bonds.

Diagram: Key Reactions of this compound

G This compound This compound Amide Amide This compound->Amide Amine, Coupling Reagent Ester Ester This compound->Ester Alcohol, Acid Alcohol Alcohol This compound->Alcohol Reduction (e.g., BH3)

Caption: Common transformations of the carboxylic acid moiety.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in clinical candidates are not extensively documented, its structural motifs are present in molecules targeting a range of diseases. The pyrimidine core is a well-established pharmacophore in kinase inhibitors, and many such inhibitors feature substitutions at the 4 and 5 positions.[2][6]

  • Potential as a Scaffold for Kinase Inhibitors: Many kinase inhibitors bind to the ATP-binding site of the enzyme, and the pyrimidine ring can mimic the adenine base of ATP, forming key hydrogen bonds with the hinge region of the kinase. The carboxylic acid group of this compound can be derivatized to introduce functionalities that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. For example, derivatives of pyrimidine-5-carboxamide have been investigated as Syk tyrosine kinase inhibitors.[7]

  • Intermediate for Endothelin Receptor Antagonists: A patent describes the use of 2,4-dichloro-5-methylpyrimidine as a starting material for the synthesis of endothelin receptor antagonists.[8] This highlights the potential of the 5-methylpyrimidine scaffold in this therapeutic area. This compound could serve as a more advanced intermediate for the synthesis of analogs with improved properties.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Pyrimidine Protons: Two singlets are expected for the protons at the 2 and 6 positions of the pyrimidine ring, likely in the range of δ 8.5-9.5 ppm.

    • Methyl Protons: A singlet for the methyl group protons at the 5-position, expected around δ 2.0-2.5 ppm.

    • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group, typically downfield in the region of δ 10-13 ppm.[8]

  • ¹³C NMR:

    • Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region, typically between δ 120-170 ppm.

    • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-185 ppm.[9]

    • Methyl Carbon: The methyl carbon signal should appear upfield, around δ 15-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹.[9]

    • C=O Stretch: A strong absorption band for the carbonyl C=O stretching vibration, expected around 1700-1725 cm⁻¹.[9]

    • C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring vibrations in the range of 1400-1600 cm⁻¹.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the structurally similar 5-methoxy-2-methylpyrimidine-4-carboxylic acid, the following precautions should be taken[10]:

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[10]

  • Precautionary Measures:

    • Wash hands thoroughly after handling.

    • Wear protective gloves, clothing, eye protection, and face protection.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If skin irritation occurs, seek medical advice.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidine core provides a privileged scaffold for interacting with various biological targets, particularly kinases. The strategically positioned methyl and carboxylic acid groups offer ample opportunities for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties. While detailed synthetic protocols and specific applications in advanced clinical candidates are still emerging, the foundational chemistry and the established importance of the pyrimidine scaffold underscore the potential of this compound in the development of next-generation therapeutics. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

Spectroscopic Scrutiny of 5-Methylpyrimidine-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, making the detailed characterization of its derivatives a critical aspect of pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed insights into molecular structure, functional groups, and connectivity.

Molecular Structure and Key Features

5-Methylpyrimidine-4-carboxylic acid possesses a pyrimidine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This unique arrangement of substituents dictates its chemical properties and, consequently, its spectroscopic signature. Understanding the interplay between the electron-withdrawing carboxylic acid group, the electron-donating methyl group, and the aromatic pyrimidine ring is paramount to interpreting its spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid will be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (δ > 10 ppm), a characteristic feature of carboxylic acids.[1][2] The two aromatic protons on the pyrimidine ring (H-2 and H-6) will appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts will be influenced by the electronic effects of the substituents. The methyl protons will resonate as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH> 10broad s1H
H-28.8 - 9.2s1H
H-68.6 - 9.0s1H
CH₃2.3 - 2.7s3H

Predicted chemical shifts are based on typical values for pyrimidine derivatives and substituted aromatic systems.

The downfield chemical shifts of the ring protons (H-2 and H-6) are characteristic of protons attached to electron-deficient aromatic rings like pyrimidine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C-2155 - 160
C-4160 - 165
C-5120 - 125
C-6150 - 155
CH₃15 - 20

Predicted chemical shifts are based on known data for substituted pyrimidines and general substituent effects.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the pyrimidine ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[3][4] Superimposed on this broad band will be the C-H stretching vibrations of the aromatic ring and the methyl group. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid.[4] The C-N and C=C stretching vibrations of the pyrimidine ring will appear in the fingerprint region (1600-1400 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (H-bonded)2500 - 3300Broad, Strong
Aromatic/MethylC-H stretch2900 - 3100Medium, Sharp
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Pyrimidine RingC=C, C=N stretch1400 - 1600Medium to Strong
Carboxylic AcidC-O stretch1200 - 1300Medium
Carboxylic AcidO-H bend900 - 950Broad, Medium

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For this compound (C₆H₆N₂O₂), the molecular weight is 138.13 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 138. A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
138[M]⁺ (Molecular Ion)
121[M - OH]⁺
93[M - COOH]⁺

Further fragmentation of the pyrimidine ring would lead to a complex pattern of lower mass ions.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is critical as the chemical shifts, particularly of the acidic proton, can be solvent-dependent.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Tune & Shim Spectrometer b->c d Acquire ¹H and ¹³C Spectra c->d e Fourier Transform & Phasing d->e f Baseline & Reference Correction e->f g Peak Integration & Interpretation f->g

Figure 2: General workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used with electron ionization (EI). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) from a solution may be more appropriate.

  • Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis and data from analogous compounds, it offers a solid foundation for researchers working with this molecule. The detailed interpretation of predicted NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The structural insights gained from these spectroscopic techniques are crucial for understanding the molecule's reactivity and potential as a building block in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 5-Methylpyrimidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and overall handling in a laboratory setting. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the physicochemical properties of the molecule that govern its solubility, outlines a detailed experimental protocol for its determination using the shake-flask method coupled with HPLC-UV analysis, and offers insights into the interpretation of the expected results. This guide is intended to be a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the field of drug discovery and development.[1] For a compound like this compound, which serves as a potential building block for novel therapeutic agents, its solubility profile dictates several key aspects of its journey from the lab to the clinic. Poor solubility can lead to challenges in chemical reactions, purification processes like crystallization, and the formulation of a drug product with adequate bioavailability.[2] Therefore, a comprehensive understanding of the factors influencing the solubility of this compound and a reliable method for its measurement are essential for its successful application.

This guide will provide a deep dive into the solubility of this compound, not by presenting pre-existing data, but by equipping the researcher with the fundamental knowledge and a robust experimental framework to determine it accurately.

Physicochemical Properties of this compound: A Predictive Analysis

To understand the solubility behavior of this compound, it is crucial to first examine its key physicochemical properties. In the absence of extensive experimental data, computational prediction tools offer valuable insights.[3][4][5]

Molecular Structure

The structure of this compound, with its pyrimidine ring, a carboxylic acid group, and a methyl group, dictates its polarity, hydrogen bonding capabilities, and overall size.

Figure 1. Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound obtained from reputable computational models such as those from ACD/Labs, ChemAxon, and the US EPA's EPI Suite™.[6][7][8]

PropertyPredicted ValueSignificance for Solubility
pKa (acidic) ~2.4 - 3.5The carboxylic acid group is expected to be a relatively strong acid. In solvents that can accept a proton (basic solvents), the compound will deprotonate, forming an ionic species which is generally more soluble.
pKa (basic) ~1.0 - 2.0The pyrimidine nitrogens are weakly basic. In strongly acidic solvents, they can be protonated, forming a cation and potentially increasing solubility.
logP ~0.5 - 1.5The predicted logP suggests that the compound is moderately lipophilic. This indicates that it will likely have better solubility in organic solvents than in water, but will still require solvents with some degree of polarity.
Boiling Point ~316.6 °CThe high predicted boiling point suggests strong intermolecular forces in the solid state, which will need to be overcome by the solvent for dissolution to occur.[9]
Density ~1.319 g/cm³This value is typical for a solid organic molecule and has less direct impact on solubility compared to other parameters.[10]

Table 1. Predicted Physicochemical Properties of this compound.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of dissolution (ΔG_diss).[11][12] For dissolution to be spontaneous, ΔG_diss must be negative. The Gibbs free energy is related to the enthalpy of dissolution (ΔH_diss) and the entropy of dissolution (ΔS_diss) by the following equation:

ΔG_diss = ΔH_diss - TΔS_diss

Where T is the absolute temperature in Kelvin.

  • Enthalpy of Dissolution (ΔH_diss): This term represents the heat absorbed or released during the dissolution process.[5] It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

  • Entropy of Dissolution (ΔS_diss): This term represents the change in randomness or disorder of the system.[6] The dissolution of an ordered crystalline solid into a solution generally leads to an increase in entropy, which favors the dissolution process.

The interplay of these thermodynamic quantities determines the extent of solubility. For instance, if the dissolution process is endothermic (ΔH_diss > 0), a significant increase in entropy is required for the compound to be soluble.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2][13] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved compound in the saturated solution. This method is recommended by regulatory bodies such as the OECD.[3][14][15][16][17]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Shake_Flask_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Quantification A Weigh excess This compound B Add known volume of organic solvent A->B Combine in vial C Seal vial and place in shaking incubator B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D Equilibrate E Centrifuge or filter to remove undissolved solid D->E Achieve equilibrium F Prepare serial dilutions of the supernatant E->F Isolate saturated solution G Analyze by HPLC-UV F->G H Determine concentration from calibration curve G->H Calculate solubility

Figure 2. Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[18][19][20]

  • HPLC column suitable for the analysis of small polar molecules (e.g., C18)

Procedure:

  • Preparation of the Test Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the concentration measured. Equilibrium is confirmed when the concentration does not change significantly between the time points.

  • Phase Separation:

    • After equilibration, remove the vials from the incubator and allow them to stand at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure complete removal of any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter compatible with the organic solvent.

  • Quantification by HPLC-UV:

    • Method Development: Develop a suitable HPLC-UV method for the quantification of this compound. This will involve selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength (based on the UV absorbance spectrum of the compound).[21][22]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of this compound in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution to determine the solubility.

4.3. Validation of the Analytical Method

The analytical method used for quantification must be validated to ensure its accuracy, precision, and reliability. This should be done in accordance with ICH Q2(R1) guidelines and includes the following parameters:[4][23][24]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Interpretation of Expected Results and Causality

The solubility of this compound will vary significantly depending on the properties of the organic solvent. The principle of "like dissolves like" provides a general guideline: a solute will be most soluble in a solvent with similar polarity.

Solvent Selection and Polarity

A range of organic solvents with varying polarities should be tested to obtain a comprehensive solubility profile. The following table provides a selection of suitable solvents categorized by their polarity.

Solvent CategoryExample SolventsExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and pyrimidine nitrogens.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Their ability to disrupt the crystal lattice of the solute is also a key factor.
Moderately Polar Ethyl acetate, Tetrahydrofuran (THF)Moderate to LowThese solvents have a lower polarity and weaker hydrogen bonding capabilities compared to the polar aprotic and protic solvents, leading to lower solubility.
Nonpolar Toluene, HexaneVery LowThe nonpolar nature of these solvents results in weak interactions with the polar functional groups of this compound, leading to poor solvation and very low solubility.

Table 2. Expected Solubility Trends in Different Classes of Organic Solvents.

Influence of Temperature

For most solid solutes, solubility increases with increasing temperature.[7][10] This is because the dissolution process is often endothermic (ΔH_diss > 0), meaning that heat is absorbed to break the crystal lattice. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.[9] Performing solubility experiments at different temperatures (e.g., 25 °C, 37 °C, and 50 °C) can provide valuable thermodynamic data, such as the enthalpy of dissolution.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the principles of solubility with a robust and well-validated experimental protocol, researchers can generate accurate and reliable data. This information is critical for the efficient development of synthetic and purification strategies, as well as for the formulation of this promising compound into potential therapeutic agents. The presented methodology, grounded in established scientific principles and regulatory guidelines, ensures the integrity and trustworthiness of the obtained solubility data, paving the way for further research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylpyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylpyrimidine-4-carboxylic Acids in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleotide bases and interact with a wide array of biological targets.[1] Specifically, derivatives of 5-methylpyrimidine-4-carboxylic acid are of profound interest to researchers in drug development. This class of compounds serves as a crucial building block for the synthesis of targeted therapies, including potent inhibitors of protein kinases and other enzymes implicated in oncological and viral diseases. The strategic placement of the methyl group at the 5-position and the carboxylic acid at the 4-position provides a versatile platform for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the synthetic routes to these valuable compounds, offering both theoretical insights and practical, step-by-step protocols for their preparation.

Strategic Approaches to the Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The most prominent and versatile method involves a two-step sequence: a multicomponent Biginelli-type reaction to construct a dihydropyrimidine intermediate, followed by an oxidative aromatization to yield the desired pyrimidine. Direct functionalization of a pre-formed pyrimidine ring is also a possibility, though it can present challenges in regioselectivity.

Methodology 1: The Biginelli Condensation followed by Oxidative Aromatization

The Biginelli reaction, a classic multicomponent reaction, offers an efficient means to assemble the dihydropyrimidine core from simple precursors: an aldehyde, a β-ketoester, and a urea or thiourea.[2][3] For the synthesis of this compound derivatives, ethyl acetoacetate is a suitable β-ketoester, providing the methyl group at the eventual C5 position and an ester at the C4 position. The subsequent oxidation of the dihydropyrimidine intermediate is a critical step to furnish the stable aromatic pyrimidine ring.[4][5][6][7][8]

Experimental Workflow: Two-Step Synthesis

cluster_0 Step 1: Biginelli Reaction cluster_1 Step 2: Oxidative Aromatization A Ethyl Acetoacetate + Aldehyde + Urea B Acid-Catalyzed Cyclocondensation A->B Reflux C Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate B->C D Dihydropyrimidine Intermediate C->D E Oxidation (e.g., KMnO4, CAN) D->E Oxidizing Agent F Ethyl 5-methyl-pyrimidine-4-carboxylate E->F

Caption: Workflow for the two-step synthesis of ethyl 5-methylpyrimidine-4-carboxylate.

Protocol 1.1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Dihydropyrimidine Intermediate)

This protocol is a representative Biginelli condensation. The choice of aldehyde will determine the substituent at the 4-position of the dihydropyrimidine. Benzaldehyde is used here as an example.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl Acetoacetate130.141.30 g0.01
Benzaldehyde106.121.06 g0.01
Urea60.060.90 g0.015
Ethanol46.0710 mL-
Hydrochloric Acid (conc.)36.463 dropscatalyst

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.30 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and urea (0.90 g, 0.015 mol).

  • Add 10 mL of ethanol to the flask, followed by 3 drops of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with continuous stirring for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into 50 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford the pure dihydropyrimidine.

Protocol 1.2: Oxidative Aromatization to Ethyl 5-methyl-4-phenyl-pyrimidine-5-carboxylate

This protocol describes a general method for the oxidation of the dihydropyrimidine intermediate to the corresponding aromatic pyrimidine using potassium permanganate.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Dihydropyrimidine(Varies)1.0 g(Varies)
Potassium Permanganate158.03(See note)(See note)
Acetone58.0820 mL-

Procedure:

  • Dissolve the dihydropyrimidine (1.0 g) in 20 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of potassium permanganate in acetone. Note: The stoichiometry of the oxidizing agent should be determined empirically, starting with 2-3 equivalents.

  • Slowly add the potassium permanganate solution to the stirred solution of the dihydropyrimidine at room temperature. The reaction is exothermic and may require cooling in an ice bath.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the manganese dioxide precipitate is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure ethyl 5-methyl-pyrimidine-4-carboxylate derivative.

Causality and Experimental Choices

  • Choice of Acid Catalyst in Biginelli Reaction: A strong Brønsted acid like HCl is traditionally used to catalyze the condensation steps. However, various Lewis acids can also be employed to improve yields and broaden the substrate scope.[4]

  • Oxidizing Agent for Aromatization: Several oxidizing agents can effect the aromatization of dihydropyrimidines. Potassium permanganate is a powerful and readily available option. Other reagents like ceric ammonium nitrate (CAN) or potassium peroxydisulfate have also been used effectively.[5][7][8] The choice of oxidant may depend on the specific substituents on the pyrimidine ring to avoid unwanted side reactions.

Derivatization of this compound

The carboxylic acid moiety of this compound is a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with diverse biological activities.

Derivatization Pathways

A This compound D Acid Chloride A->D SOCl2 or (COCl)2 B Amide Derivatives C Ester Derivatives D->B Amine D->C Alcohol

Caption: Common derivatization reactions of this compound.

Protocol 2.1: Synthesis of 5-Methylpyrimidine-4-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a common first step for the synthesis of amides and esters.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
This compound138.121.38 g0.01
Thionyl Chloride (SOCl₂)118.972.0 mL~0.027
Dichloromethane (DCM)84.9320 mL-
DMF (catalytic)73.091 drop-

Procedure:

  • Suspend this compound (1.38 g, 0.01 mol) in 20 mL of dry dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add one drop of dimethylformamide (DMF) to the suspension.

  • Slowly add thionyl chloride (2.0 mL, ~0.027 mol) to the stirred suspension.

  • Heat the reaction mixture to reflux for 2 hours. The suspension should become a clear solution.

  • After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-methylpyrimidine-4-carbonyl chloride, which is often used in the next step without further purification.

Conclusion and Future Perspectives

The synthetic strategies outlined in this guide provide a robust foundation for the preparation of this compound and its derivatives. The two-step approach, commencing with the Biginelli reaction, offers a high degree of flexibility in introducing substituents to the pyrimidine core. Subsequent derivatization of the carboxylic acid functionality opens up a vast chemical space for the development of novel therapeutic agents. As the demand for targeted and personalized medicine grows, the methodologies for constructing such privileged scaffolds will continue to be of paramount importance in the field of drug discovery.

References

The Versatile Heterocycle: 5-Methylpyrimidine-4-carboxylic Acid as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Its unique electronic properties and hydrogen bonding capabilities make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, 5-methylpyrimidine-4-carboxylic acid has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures, most notably in the development of potent and selective kinase inhibitors.[2][3] This technical guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and its application in the creation of high-value compounds for pharmaceutical research.

Physicochemical Properties and Handling

This compound (CAS No: 933683-35-3) is a white to off-white solid with a molecular weight of 138.13 g/mol and a molecular formula of C₆H₆N₂O₂. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please consult the material safety data sheet (MSDS).

PropertyValue
CAS Number 933683-35-3
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.13 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Synthesis of this compound: A Practical Approach

While various methods exist for the synthesis of pyrimidine derivatives, a common route to 5-substituted pyrimidine-4-carboxylic acids involves the condensation of a three-carbon building block with an amidine, followed by functional group manipulations. A plausible synthetic route to this compound is outlined below. This multi-step synthesis requires careful control of reaction conditions to ensure good yields and purity.

Synthesis_of_5-Methylpyrimidine-4-carboxylic_acid Starting_Materials Ethyl 2-formyl-3-oxobutanoate + Acetamidine Condensation Cyclocondensation Starting_Materials->Condensation Base (e.g., NaOEt) Intermediate Ethyl 5-methylpyrimidine-4-carboxylate Condensation->Intermediate Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Acidification (e.g., HCl)

Caption: A representative synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 5-methylpyrimidine-4-carboxylate

This protocol outlines the initial cyclocondensation step to form the pyrimidine core.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate (1.0 equiv)

  • Acetamidine hydrochloride (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.2 equiv)

  • Anhydrous ethanol (EtOH)

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add acetamidine hydrochloride portion-wise, maintaining the temperature below 10 °C.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Add a solution of ethyl 2-formyl-3-oxobutanoate in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylpyrimidine-4-carboxylate.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

Materials:

  • Ethyl 5-methylpyrimidine-4-carboxylate (1.0 equiv)

  • Sodium hydroxide (NaOH) (1.5 equiv)

  • Ethanol/Water (e.g., 1:1 v/v)

  • Hydrochloric acid (HCl) (to adjust pH)

Procedure:

  • Dissolve ethyl 5-methylpyrimidine-4-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify with hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Key Applications in Organic Synthesis: The Power of the Carboxylic Acid Handle

The carboxylic acid functionality at the 4-position of the 5-methylpyrimidine core is a versatile handle for a wide array of chemical transformations. The most significant of these is the formation of amide bonds, which is a cornerstone of medicinal chemistry for the synthesis of bioactive molecules.[4]

Amide Bond Formation: A Gateway to Bioactive Molecules

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is required. Several reliable methods are available for the amide coupling of this compound.

Amide_Coupling_Workflow Carboxylic_Acid This compound Activation Activation (Coupling Reagent) Carboxylic_Acid->Activation Activated_Intermediate Activated Ester or Acyl Chloride Activation->Activated_Intermediate Amine_Addition Nucleophilic Attack by Amine (R-NH₂) Activated_Intermediate->Amine_Addition Amide_Product 5-Methylpyrimidine-4-carboxamide Derivative Amine_Addition->Amide_Product

Caption: General workflow for amide bond formation.

Protocol 3: General Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of amines.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Coupling ReagentTypical ConditionsAdvantages
HATU/DIPEA DMF, rtHigh efficiency, low epimerization
EDC/HOBt DCM or DMF, rtGood for a wide range of substrates
SOCl₂ or (COCl)₂ DCM or Toluene, rt to refluxForms reactive acyl chloride, good for less reactive amines
Protocol 4: Acyl Chloride Formation and Subsequent Amidation

For less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride is a robust strategy.[5]

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 equiv)

  • Catalytic DMF (for oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Amine (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 equiv)

Procedure:

Step 1: Acyl Chloride Formation

  • To a suspension of this compound in anhydrous DCM, add thionyl chloride (or oxalyl chloride and a drop of DMF).

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (evolution of gas ceases).

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 5-methylpyrimidine-4-carbonyl chloride, which is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • To a separate flask containing the amine and triethylamine in anhydrous DCM at 0 °C, add the solution of the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming key hydrogen bonds with the protein backbone. This compound derivatives are valuable intermediates in the synthesis of inhibitors for various kinases, including but not limited to Aurora kinases and Epidermal Growth Factor Receptor (EGFR) kinases.[2][3]

The general strategy involves the coupling of the 5-methylpyrimidine-4-carboxamide core with other heterocyclic systems to create molecules with high affinity and selectivity for the target kinase.

Kinase_Inhibitor_Synthesis Building_Block 5-Methylpyrimidine-4-carboxamide Derivative Coupling_Reaction Cross-Coupling or SNAr Reaction Building_Block->Coupling_Reaction Kinase_Inhibitor Final Kinase Inhibitor Coupling_Reaction->Kinase_Inhibitor Other_Heterocycle Functionalized Heterocycle Other_Heterocycle->Coupling_Reaction

Caption: General scheme for the synthesis of pyrimidine-based kinase inhibitors.

Conclusion

This compound is a high-value building block in organic synthesis, offering a versatile platform for the construction of complex and biologically active molecules. Its strategic importance is particularly evident in the field of medicinal chemistry, where the pyrimidine core and the readily functionalizable carboxylic acid group are key features in the design of novel therapeutics, especially kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic tool in their research endeavors.

References

Application Notes: 5-Methylpyrimidine-4-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1] Its prevalence in nature as a key component of nucleobases has made it a privileged scaffold in the design of molecules that can effectively interact with biological systems. Within this class of heterocycles, 5-methylpyrimidine-4-carboxylic acid emerges as a particularly valuable building block for the synthesis of novel drug candidates. Its strategic substitution pattern—a methyl group at the 5-position and a carboxylic acid at the 4-position—provides a unique combination of steric and electronic properties, as well as a handle for further chemical elaboration.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its synthesis, derivatization, and its application in the design of targeted therapies, with a particular focus on the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available from suppliers such as ChemUniverse[2], understanding its synthesis is crucial for the development of novel analogs. Below is a representative protocol adapted from the synthesis of a structurally related compound, 5-bromo-2-methylpyrimidine-4-carboxylic acid, which illustrates the general principles of pyrimidine ring formation.

Protocol 1: Representative Synthesis of a 5-Substituted Pyrimidine-4-carboxylic Acid

This protocol is for illustrative purposes and may require optimization for the synthesis of this compound.

Materials:

  • Appropriate starting materials (e.g., a substituted 3-oxopropanoate derivative and a suitable amidine)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Preparation of Sodium Ethoxide Solution: Carefully dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction with Amidine: To a stirred suspension of the chosen amidine hydrochloride in ethanol, add the freshly prepared sodium ethoxide solution.

  • Condensation: Warm the mixture to approximately 50°C. Then, slowly add a solution of the 3-oxopropanoate derivative in ethanol. The addition rate should be controlled to maintain a constant temperature.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and filter to remove any solids. Evaporate the solvent under reduced pressure.

  • Acidification and Isolation: Treat the residue with hydrochloric acid. The resulting precipitate is the crude carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Application in Drug Discovery: A Scaffold for DHODH Inhibitors

A promising application of the this compound scaffold is in the development of inhibitors for dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[3] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for anticancer and immunosuppressive therapies.[4]

While prominent clinical candidates targeting DHODH, such as Farudodstat (ASLAN003) and Emvododstat (PTC299), are not direct derivatives of this compound[5][6][7][8][9][10][11][12], the pyrimidine core is a well-established pharmacophore for DHODH inhibition. The this compound scaffold offers an excellent starting point for the design of novel inhibitors with potentially improved properties.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthase DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA DHODH_Inhibitor 5-Methylpyrimidine- 4-carboxylic acid Derivatives DHODH_Inhibitor->Dihydroorotate Inhibition

Caption: Inhibition of DHODH by this compound derivatives blocks the conversion of dihydroorotate to orotate, a critical step in de novo pyrimidine synthesis.

Protocol for Derivatization: Amide Coupling

The carboxylic acid moiety of this compound is a versatile functional group for creating a library of derivatives, most commonly through amide bond formation. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships.[13]

Protocol 2: General Amide Coupling using HATU

This protocol describes a general and efficient method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent.[14]

Materials:

  • This compound

  • Desired amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the activated ester.

  • Amine Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a series of this compound derivatives as DHODH inhibitors is not extensively published, we can extrapolate from general principles observed for other pyrimidine-based inhibitors. The following table provides a hypothetical framework for SAR exploration.

R-Group (Amide Substituent)Physicochemical PropertyHypothetical DHODH IC₅₀ (nM)Rationale
Small alkyl (e.g., methyl, ethyl)Low lipophilicity>1000May not provide sufficient interactions with the enzyme's binding pocket.
Substituted phenylModerate lipophilicity, potential for π-π stacking100-500Aromatic rings can engage in favorable interactions with hydrophobic residues in the active site. Substituents can be varied to probe for additional binding pockets.
Heterocyclic ringCan act as H-bond donor/acceptor50-200Introduction of heteroatoms can lead to specific hydrogen bonding interactions with key amino acid residues, enhancing potency.
Bulky, rigid group (e.g., adamantyl)High lipophilicity, defined conformation>1000May introduce steric hindrance, preventing optimal binding.

Expert Insights: The carboxylic acid itself is a critical moiety for activity in many enzyme inhibitors, often forming key interactions with the target protein.[15] When derivatizing to an amide, the nature of the "R" group becomes paramount. Systematic variation of the amide substituent allows for the exploration of the enzyme's binding pocket, optimizing for factors such as potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a high-potential scaffold for the development of novel therapeutics. Its synthetic tractability and strategic functionalization make it an ideal starting point for library synthesis and lead optimization. The application of this building block in the design of DHODH inhibitors is a particularly promising avenue of research, with the potential to yield new treatments for cancer and autoimmune diseases. The protocols and insights provided in these application notes are intended to empower researchers to effectively harness the potential of this versatile molecule in their drug discovery endeavors.

References

Biological activity of 5-Methylpyrimidine-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological activity of 5-Methylpyrimidine-4-carboxylic acid analogs, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a privileged structure in medicinal chemistry. By modifying the core pyrimidine ring, chemists can create analogs that act as antimetabolites, interfering with the natural metabolic pathways that involve pyrimidines.[3][4] These analogs have found widespread therapeutic applications, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][5]

The this compound framework represents a particularly promising class of these analogs. The strategic placement of the methyl and carboxylic acid groups provides key points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize binding to biological targets and improve pharmacokinetic profiles. This guide provides a detailed overview of the biological activities of these compounds, with a focus on their anticancer potential, and offers comprehensive, field-proven protocols for their evaluation.

Primary Biological Activity: Anticancer Properties

A significant body of research has highlighted the potent anticancer activities of pyrimidine derivatives.[6][7][8] Analogs of this compound often exert their effects through several key mechanisms, primarily by acting as potent enzyme inhibitors or by inducing programmed cell death (apoptosis).

Mechanism of Action: Enzyme Inhibition

Many pyrimidine analogs function by targeting enzymes that are critical for cancer cell proliferation and survival.[9] Dysregulation of protein kinase activity, in particular, is a hallmark of numerous cancers, making kinases a major class of therapeutic targets.[10][11]

  • Kinase Inhibition: Pyrimidine derivatives have been successfully designed to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[9][12][13] These compounds typically compete with ATP for binding to the kinase's active site, thereby blocking the downstream signaling pathways that drive cell growth and survival. The inhibition of these pathways can arrest the cell cycle and ultimately lead to apoptosis.[12][14]

  • Metabolic Enzyme Inhibition: Another key target is Dihydroorotate Dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway.[9] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for nucleic acid synthesis. Inhibiting DHODH starves the cells of necessary building blocks for DNA and RNA, leading to cell death.[9]

The diagram below illustrates a common mechanism where a pyrimidine analog inhibits a receptor tyrosine kinase (RTK), preventing downstream signaling and promoting apoptosis.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) RTK->Downstream Activation PyrimidineAnalog 5-Methylpyrimidine-4- carboxylic acid analog Block X PyrimidineAnalog->Block ATP ATP ATP->Block Block->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of G Start Synthesized 5-Methylpyrimidine- 4-carboxylic acid Analogs Screening Primary Screening: Cell Viability Assays (e.g., MTT, XTT) Start->Screening Select Identify 'Hit' Compounds (Potent & Selective) Screening->Select Mechanistic Mechanistic Studies Select->Mechanistic Hits Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanistic->Apoptosis Enzyme Enzyme Inhibition Assays (e.g., Kinase Activity) Mechanistic->Enzyme Lead Lead Candidate Apoptosis->Lead Enzyme->Lead

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a myriad of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have, therefore, become a pillar of modern oncology and drug discovery.[2]

Within the vast chemical space explored for kinase inhibition, the pyrimidine nucleus stands out as a "privileged scaffold."[2] Its nitrogen-rich aromatic structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of the natural substrate, adenosine triphosphate (ATP). This bioisosteric relationship has been successfully exploited in the development of numerous FDA-approved kinase inhibitors.[2]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-methylpyrimidine-4-carboxylic acid as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, step-by-step synthetic protocols, and discuss the critical structure-activity relationships (SAR) that govern the efficacy of the resulting compounds.

Rationale for Employing this compound

The selection of this compound as a foundational building block is predicated on several key advantages:

  • Amide Coupling Handle: The carboxylic acid at the 4-position provides a robust and versatile handle for amide bond formation. This allows for the systematic introduction of a wide array of amine-containing fragments to explore different regions of the kinase active site and optimize pharmacological properties.[3]

  • The 5-Methyl Group's Influence: The methyl group at the 5-position, while seemingly simple, plays a crucial role in fine-tuning the inhibitor's properties. It can:

    • Enhance Potency: By making favorable hydrophobic interactions within the ATP-binding site.

    • Improve Selectivity: The steric bulk of the methyl group can create unfavorable interactions with off-target kinases, thereby improving the selectivity profile of the inhibitor.[4]

    • Modulate Physicochemical Properties: Affecting solubility and metabolic stability.

The general structure of kinase inhibitors derived from this scaffold is a 5-methylpyrimidine-4-carboxamide core, where the R group can be extensively varied to target different kinases.

Synthetic Workflow and Protocols

The synthesis of kinase inhibitors from this compound primarily involves a crucial amide coupling step. Below, we provide a general workflow and a detailed protocol for the synthesis of a representative Cyclin-Dependent Kinase (CDK) inhibitor.

General Synthetic Workflow

The overall strategy involves the activation of the carboxylic acid followed by coupling with a suitable amine.

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Analysis Start This compound Activated Activated Ester Intermediate (e.g., acyl chloride, HOBt ester) Start->Activated Coupling Reagent (e.g., SOCl₂, HATU) Product Final Kinase Inhibitor (5-Methylpyrimidine-4-carboxamide derivative) Activated->Product Amine Coupling Amine Selected Amine (R-NH₂) Amine->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Characterization (NMR, LC-MS, HRMS) Purification->Analysis

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a Representative CDK Inhibitor

This protocol describes the synthesis of a potential CDK inhibitor, N-(3-aminophenyl)-5-methylpyrimidine-4-carboxamide , a scaffold found in some kinase inhibitors.

Part 1: Activation of this compound

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Suspend the acid in anhydrous DCM (10 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-methylpyrimidine-4-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

Part 2: Amide Coupling with 3-Aminoaniline

Materials:

  • Crude 5-methylpyrimidine-4-carbonyl chloride (from Part 1)

  • 3-Aminoaniline (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Dissolve 3-aminoaniline (1.1 eq) and TEA (2.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude 5-methylpyrimidine-4-carbonyl chloride from Part 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the aniline solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-aminophenyl)-5-methylpyrimidine-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Alternative Amide Coupling Protocol using HATU

For more sensitive or sterically hindered amines, HATU is a highly effective coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • For workup, dilute with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine.

  • Dry, concentrate, and purify as described in the previous protocol.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key interaction points of a 5-methylpyrimidine-4-carboxamide scaffold within a generic kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH groups) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent Solvent Exposed Region pyrimidine Pyrimidine Ring pyrimidine->hinge H-Bonds amide Amide Linker pyrimidine->amide methyl 5-Methyl Group pyrimidine->methyl amide->hinge H-Bond R_group R-Group (from Amine) amide->R_group methyl->gatekeeper Steric/Hydrophobic Interaction R_group->pocket Hydrophobic/Polar Interactions R_group->solvent Solubility/PK Properties

References

Application Notes and Protocols for the Esterification of 5-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylpyrimidine-4-carboxylic Acid Esters

This compound and its ester derivatives are pivotal building blocks in medicinal chemistry and drug development. The pyrimidine scaffold is a common feature in a wide array of biologically active molecules, including antiviral and anticancer agents. The ester functional group, in particular, can serve as a crucial intermediate for further synthetic transformations or as a key component of a final active pharmaceutical ingredient (API), influencing properties such as solubility, bioavailability, and metabolic stability.

This guide provides a comprehensive overview of various robust and field-tested protocols for the esterification of this compound. We will delve into the mechanistic underpinnings of each method, offering a

The Strategic Role of 5-Methylpyrimidine-4-carboxylic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of appropriate molecular intermediates is a critical determinant of success. Among the vast array of heterocyclic compounds, 5-Methylpyrimidine-4-carboxylic acid has emerged as a versatile and highly valuable building block for the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). This document serves as a detailed application note and protocol guide, offering in-depth insights into the strategic application of this key intermediate.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a multitude of biologically active molecules, including nucleic acids and a wide range of therapeutic agents.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound, with its reactive carboxylic acid handle and a methyl group that can influence steric and electronic interactions, offers a valuable platform for the construction of complex APIs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 933683-35-3[2]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.13 g/mol [2]
Appearance Off-white to pale yellow solid
Purity Typically >98%[2]

Safety and Handling: As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and use personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Application in the Synthesis of Nootropic Agents: A Case Study

While the direct application of this compound in a currently marketed major blockbuster drug is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of various investigational compounds, particularly in the area of nootropics, or "smart drugs".[3][4] The pyrimidine core is a key feature in many compounds that modulate neurotransmitter systems.[5]

One of the most promising applications of pyrimidine-carboxylic acid derivatives is in the synthesis of molecules that interact with glutamate and GABA receptors in the brain, which are central to cognitive functions like learning and memory.[5]

The following section outlines a generalized, yet detailed, synthetic workflow illustrating how this compound can be utilized as a key intermediate in the synthesis of a hypothetical nootropic agent. This protocol is based on established chemical principles for amide bond formation, a common reaction in the final steps of many API syntheses.

General Synthetic Workflow

The overall strategy involves the activation of the carboxylic acid group of this compound, followed by coupling with a suitable amine-containing fragment to form the final amide product.

G cluster_0 Activation Step cluster_1 Amide Coupling Step start This compound thionyl_chloride Thionyl Chloride (SOCl₂) start->thionyl_chloride Reaction acid_chloride 5-Methylpyrimidine-4-carbonyl chloride thionyl_chloride->acid_chloride Formation of Acid Chloride amine Amine Fragment (R-NH₂) acid_chloride->amine Coupling Reaction base Base (e.g., Triethylamine) final_product Final API (Amide) amine->final_product Amide Bond Formation

Caption: General workflow for API synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key transformations in the synthesis of a hypothetical API using this compound.

Protocol 1: Synthesis of 5-Methylpyrimidine-4-carbonyl chloride (Acid Chloride Formation)

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, simplifying the purification process.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Slowly add thionyl chloride (2.0 eq) to the solution at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude 5-Methylpyrimidine-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize the Final API

Causality: The highly reactive acid chloride readily undergoes nucleophilic attack by an amine to form a stable amide bond. The use of a non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine reactant and prevent it from acting as a nucleophile.

Materials:

  • 5-Methylpyrimidine-4-carbonyl chloride (from Protocol 1)

  • Amine fragment (R-NH₂) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a separate dry round-bottom flask under an inert atmosphere, dissolve the amine fragment (R-NH₂) and triethylamine in anhydrous DCM.

  • Cool the amine solution to 0 °C using an ice bath.

  • Dissolve the crude 5-Methylpyrimidine-4-carbonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure final API.

Characterization and Quality Control

The identity and purity of the synthesized intermediate and final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound represents a valuable and versatile intermediate for the synthesis of a wide range of potential active pharmaceutical ingredients. Its straightforward activation and coupling chemistry make it an attractive building block for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this important heterocyclic compound in the discovery of novel therapeutics. The adaptability of the pyrimidine scaffold ensures that this compound will continue to be a relevant and important tool in the ongoing quest for new and improved medicines.

References

Application Notes & Protocols: Mastering Amide Coupling Reactions with 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine-Carboxamide Scaffold in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster drugs.[1] When this functionality is appended to a privileged heterocyclic core like pyrimidine, the resulting pyrimidine-carboxamide scaffold becomes a powerful tool for drug development. These structures are prevalent in molecules targeting a wide range of diseases, from cancer to metabolic disorders and infectious diseases.[2][3][4]

5-Methylpyrimidine-4-carboxylic acid is a particularly valuable building block in this context. Its structure offers a defined vector for chemical exploration, allowing chemists to systematically probe structure-activity relationships (SAR) by coupling it with diverse amine libraries. However, the inherent electronic properties of the pyrimidine ring—specifically its electron-deficient nature—can present unique challenges to achieving efficient and high-yielding amide bond formation.

This guide provides an in-depth analysis of amide coupling reactions involving this compound. We will dissect the underlying reaction mechanisms, compare the most effective coupling reagents, and present detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully synthesize 5-methylpyrimidine-4-carboxamide derivatives.

Mechanistic Foundations of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Under standard conditions, a rapid acid-base reaction occurs, forming a highly unreactive carboxylate salt, which effectively halts the desired reaction.[5][6] The key to successful amide coupling is the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[1]

Two major classes of reagents have become the workhorses of modern amide synthesis: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the ease of removing the corresponding urea byproduct via aqueous workup.[7]

The mechanism involves two primary steps:

  • Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][6][8] This intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which can terminate the reaction.[8][9]

  • Nucleophilic Attack: The amine attacks the activated carbonyl of the O-acylisourea to form the desired amide and release the soluble ethyl-dimethylaminopropyl urea.[5]

To suppress the formation of the N-acylurea side product and minimize the risk of racemization in chiral substrates, additives like N-hydroxybenzotriazole (HOBt) are frequently employed. HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[7]

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 5-Me-Pyrimidine-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt HOBt Amine R'-NH₂ HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amide Amide Product HOBt_ester->Amide + R'-NH₂ Urea Urea Byproduct

Caption: EDC/HOBt-mediated amide coupling mechanism.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient carboxylic acids like our topic substrate, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[7] HATU is known for its high reactivity, rapid reaction times, and low rates of epimerization.[10][11]

The mechanism, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: The base deprotonates the carboxylic acid to form the carboxylate anion.[12][13]

  • Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea (TMU) as a byproduct.[7][10][12] The 7-azabenzotriazole (OAt) leaving group is superior to HOBt, and the pyridine nitrogen is thought to provide neighboring group participation that accelerates the subsequent coupling step.[10]

  • Nucleophilic Attack: The amine attacks the highly activated ester to yield the final amide product.[12]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 5-Me-Pyrimidine-COOH Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA HATU HATU Base DIPEA Amine R'-NH₂ OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU Amide Amide Product OAt_ester->Amide + R'-NH₂ TMU Tetramethylurea (Byproduct) HOAt HOAt

Caption: HATU-mediated amide coupling mechanism.

Practical Considerations & Reagent Selection

Choosing the right coupling conditions is critical for success. The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the carboxylate, potentially slowing the activation step. Therefore, reagent selection should be guided by the reactivity of the amine coupling partner.

Reagent/SystemWhen to UseProsCons
EDC / HOBt Routine couplings with unhindered primary and secondary amines. Cost-sensitive projects.Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[7]Slower reaction rates; may give low yields with hindered or electron-deficient amines.[14]
HATU / DIPEA Challenging couplings: sterically hindered amines, electron-deficient amines, or when speed is critical.High coupling efficiency, fast reaction rates, low racemization.[7][10] Effective for difficult substrates.[11]Higher cost; byproduct removal can sometimes be challenging.[15]

Solvent and Base:

  • Solvents: Anhydrous polar aprotic solvents are standard. Dimethylformamide (DMF) is most common, though Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP) are also effective.[16] Ensure solvents are truly anhydrous to prevent hydrolysis of activated intermediates.

  • Base: A non-nucleophilic organic base like DIPEA or triethylamine (TEA) is required for HATU couplings and often beneficial for EDC couplings to neutralize acids and facilitate carboxylate formation.[13] Typically, 2-3 equivalents are used.

Detailed Experimental Protocols

The following protocols are robust starting points for the synthesis of 5-methylpyrimidine-4-carboxamides. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure using EDC/HOBt

This protocol is ideal for coupling this compound with standard primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (N-hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

  • Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • Setup: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add the amine (1.1-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Activation: Add EDC (1.2 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for challenging substrates, including sterically hindered or electron-deficient amines, or to maximize yield and reaction speed.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Standard workup reagents (Ethyl Acetate, 5% aq. LiCl, sat. NaHCO₃, brine)

Procedure:

  • Setup: To a clean, dry flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Pre-activation: Add DIPEA (2.0-3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This step forms the highly reactive OAt-active ester.[16]

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (2x, to help remove DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues

ObservationPotential CauseSuggested Solution
No or Low Conversion 1. Inactive reagents (hydrolyzed coupling agent).2. Unreactive amine (sterically hindered/electron-poor).3. Insufficient activation.1. Use fresh, anhydrous reagents and solvents.2. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[7] Increase reaction temperature (e.g., to 40-50 °C).3. Increase equivalents of coupling agent and base.
Formation of N-Acylurea (With EDC) The O-acylisourea intermediate is rearranging before amine attack.Ensure HOBt is added with EDC.[7] Add the amine to the acid/HOBt/base mixture before adding EDC to ensure the amine is present to trap the intermediate.
Multiple Byproducts 1. Reaction temperature too high.2. Non-anhydrous conditions causing hydrolysis.1. Run the reaction at room temperature or 0 °C.2. Use high-quality anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficulty Removing TMU (With HATU) Tetramethylurea byproduct is co-eluting with the product.Perform multiple aqueous washes during work-up. A wash with dilute acid (e.g., 1M HCl or 5% LiCl) can help remove the basic TMU byproduct.[16]

Conclusion

The synthesis of 5-methylpyrimidine-4-carboxamides is a vital and frequently employed transformation in the pursuit of novel therapeutics. While the electron-deficient nature of the pyrimidine core requires careful consideration of reaction conditions, successful amide coupling is readily achievable with the right tools and understanding. For routine transformations, the cost-effective EDC/HOBt system provides a reliable method. For more demanding substrates where efficiency and yield are paramount, HATU stands out as a superior choice. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can effectively leverage this compound as a versatile scaffold to accelerate their discovery programs.

References

Application Notes and Protocols: 5-Methylpyrimidine-4-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methylpyrimidine-4-carboxylic acid is emerging as a compelling building block in the rational design of advanced functional materials. Its unique electronic properties, steric profile, and coordination capabilities, stemming from the pyrimidine ring and the adjacent carboxylic acid and methyl groups, make it a versatile ligand for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. This guide provides a comprehensive overview of the potential applications of this compound in materials science, supported by detailed, field-proven protocols for the synthesis and characterization of materials derived from this ligand. The methodologies presented herein are designed to be adaptable, empowering researchers to explore the full potential of this promising compound in areas such as gas storage, catalysis, and luminescent materials.

Introduction: The Scientific Merit of this compound as a Ligand

The design of functional materials at the molecular level hinges on the judicious selection of organic ligands. This compound presents a unique combination of features that make it an attractive candidate for the construction of crystalline materials:

  • Defined Coordination Vector: The carboxylic acid group provides a primary coordination site for metal ions, while the nitrogen atoms of the pyrimidine ring can act as secondary coordination sites, leading to the formation of robust and predictable network structures.

  • Modulated Steric Hindrance: The methyl group at the 5-position introduces a degree of steric hindrance that can be exploited to control the dimensionality and topology of the resulting framework, potentially leading to the formation of porous materials with specific pore sizes and shapes.

  • Electronic Functionality: The electron-deficient nature of the pyrimidine ring can influence the electronic properties of the resulting material, making it a candidate for applications in catalysis and sensing. The pyrimidine moiety can also serve as a luminescent center.

These attributes position this compound as a ligand with significant potential for the development of next-generation materials. The following sections provide detailed protocols for harnessing this potential.

Synthesis of Metal-Organic Frameworks (MOFs) using this compound

The synthesis of MOFs is a modular process, allowing for the rational design of materials with tailored properties.[1] The following protocol is a generalizable method for the solvothermal synthesis of MOFs using this compound as the organic linker.

Rationale for Solvothermal Synthesis

Solvothermal synthesis is a widely employed method for the crystallization of MOFs.[2] The use of a sealed reaction vessel allows for the heating of the solvent above its boiling point, increasing the solubility of the reactants and promoting the formation of high-quality crystals. The choice of solvent can also influence the resulting crystal structure and morphology.[3]

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol details the synthesis of a hypothetical zinc-based MOF, designated here as Zn-(5-Me-4-PyC), as an illustrative example.

Materials:

  • This compound (Purity: ≥98%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 27.6 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Reaction: Tightly cap the vial and place it in an oven preheated to 120 °C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals should be visible at the bottom of the vial.

  • Washing: Carefully decant the supernatant. Add 10 mL of fresh DMF to the vial and gently agitate to wash the crystals. Centrifuge the mixture and decant the DMF. Repeat this washing step three times.

  • Solvent Exchange: To remove residual DMF from the pores of the MOF, immerse the crystals in 10 mL of ethanol for 24 hours. Replace the ethanol with a fresh portion and repeat the exchange for another 24 hours.

  • Activation: Decant the ethanol and dry the crystals under vacuum at 150 °C for 12 hours. This step is crucial for removing the solvent molecules from the pores and activating the material for applications such as gas adsorption.

Diagram of the MOF Synthesis Workflow

MOF_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_processing Post-Synthesis Processing reactants This compound + Zn(NO₃)₂·6H₂O + DMF sonication Sonication reactants->sonication heating Heating (120°C, 24h) sonication->heating washing Washing with DMF heating->washing exchange Solvent Exchange (Ethanol) washing->exchange activation Activation (Vacuum, 150°C) exchange->activation product Activated Zn-(5-Me-4-PyC) MOF activation->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into overcoming common challenges and optimizing reaction yields. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and achieve consistent, high-quality results.

Section 1: Synthesis Strategies & Common Pitfalls

The synthesis of this compound, a key building block in pharmaceutical development, is most commonly achieved through the hydrolysis of a suitable precursor, such as 5-methyl-4-cyanopyrimidine or a corresponding ester or amide. While seemingly straightforward, the electron-deficient nature of the pyrimidine ring presents unique challenges, particularly during the hydrolysis step, where harsh conditions can lead to low yields or ring degradation.

The most prevalent and accessible synthetic route involves two key stages:

  • Formation of a Precursor: Synthesis of an intermediate like 5-methyl-4-cyanopyrimidine or ethyl 5-methylpyrimidine-4-carboxylate. The cyano- or ester- group acts as a stable handle that can be reliably converted to the desired carboxylic acid.

  • Hydrolysis to the Final Product: Conversion of the precursor to this compound. This is the most critical step where yield is often compromised. Both acidic and alkaline conditions can be employed, each with its own set of advantages and challenges that we will explore in detail.[1]

Below is a diagram illustrating the primary synthetic pathway and the critical control points that this guide will address.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrolysis (Critical Step) cluster_2 Stage 3: Purification SM Starting Materials (e.g., 5-Methylpyrimidine) Precursor Precursor (5-Methyl-4-cyanopyrimidine or 5-Methylpyrimidine-4-carboxylate) SM->Precursor e.g., Cyanation or Alkoxycarbonylation Hydrolysis Hydrolysis (Acid or Base Catalyzed) Precursor->Hydrolysis Product Crude Product (Carboxylic Acid or Salt) Hydrolysis->Product Side_Rxn Side Reactions/ Degradation Hydrolysis->Side_Rxn Potential Pitfall Workup Acidic Workup (Protonation) Product->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Final Pure 5-Methylpyrimidine- 4-carboxylic acid Purification->Final

Caption: General workflow for synthesizing this compound.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most frequently encountered issues during the synthesis of this compound in a direct question-and-answer format.

Problem Area: Low Yield & Incomplete Conversion

Q1: My hydrolysis reaction has stalled with significant unreacted nitrile/ester precursor remaining, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

A1: This is a classic issue often rooted in suboptimal reaction conditions or catalyst deactivation. The electron-withdrawing nature of the pyrimidine ring deactivates the adjacent cyano or ester group, making it less susceptible to hydrolysis than typical aromatic nitriles.

Troubleshooting Steps:

  • Increase Reaction Temperature: The first and most straightforward step is to increase the reflux temperature. Ensure your solvent choice allows for a sufficiently high temperature to overcome the activation energy barrier. For aqueous hydrolysis, a temperature of 100-110°C is often required.

  • Increase Reagent Concentration: For acid or base-catalyzed hydrolysis, the concentration of the acid or base is critical. If you are using dilute HCl or NaOH, consider moving from a 2-4M solution to a 6M or even concentrated solution. This increases the rate of the reaction.[1] However, be aware that harsher conditions can promote side reactions.

  • Evaluate Your Catalyst:

    • Acid Catalysis: The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack.[2] Ensure your acid is strong and not buffered by other components in the mixture.

    • Base Catalysis: The mechanism begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon.[3] The strength of the base is paramount. If NaOH is ineffective, consider KOH or, in some specialized cases, a stronger base in a suitable solvent system.

  • Consider Solvent Effects: If you are performing the reaction in a biphasic system or a solvent where the starting material has poor solubility at reflux, this will severely limit the reaction rate. Consider adding a co-solvent like dioxane or ethanol to improve solubility, or explore alternative homogenous solvent systems.

G Start Low Yield/ Incomplete Conversion Check_Temp Increase Temperature? Start->Check_Temp Check_Conc Increase Acid/Base Concentration? Check_Temp->Check_Conc No Improvement Monitor Monitor by TLC/LCMS Check_Temp->Monitor Improvement Seen Check_Sol Improve Solubility? (Add Co-solvent) Check_Conc->Check_Sol No Improvement Check_Conc->Monitor Improvement Seen Check_Sol->Monitor Re-run Reaction Degradation Degradation Observed? Monitor->Degradation Degradation->Start No, but still low yield Milder_Cond Use Milder Conditions (e.g., Lower Temp, Lower Concentration) Degradation->Milder_Cond Yes Milder_Cond->Monitor

Caption: Decision tree for troubleshooting low conversion in hydrolysis reactions.

Problem Area: The Hydrolysis Step

Q2: I am attempting to hydrolyze 5-methyl-4-cyanopyrimidine, but the reaction is sluggish and gives a complex mixture upon workup. How can I achieve a cleaner, more efficient conversion?

A2: The hydrolysis of heteroaromatic nitriles can be challenging. The key is to find a balance between conditions forceful enough to hydrolyze the nitrile but mild enough to avoid degrading the pyrimidine ring.[4]

Recommended Protocol & Optimization:

A two-stage hydrolysis is often more effective than a single, harsh step. The first stage converts the nitrile to the more easily hydrolyzed amide intermediate.[3]

  • Partial Hydrolysis to Amide: Using hydrogen peroxide in a basic medium (e.g., NaOH or K₂CO₃) can selectively hydrate the nitrile to the 5-methylpyrimidine-4-carboxamide. This reaction often proceeds under milder conditions than full hydrolysis.

  • Hydrolysis of Amide: The resulting amide can then be hydrolyzed to the carboxylic acid under standard acidic or basic conditions, which are typically less harsh than those required for direct nitrile hydrolysis.

Table 1: Comparison of Hydrolysis Conditions

ParameterDirect Nitrile HydrolysisTwo-Stage (Nitrile -> Amide -> Acid)Rationale
Conditions 6M HCl or 6M NaOH, RefluxStage 1: H₂O₂, NaOH, 50-70°CStage 2: 3M HCl, RefluxAmide hydrolysis is typically faster and requires milder conditions than nitrile hydrolysis, reducing byproduct formation.[4]
Common Issues Ring opening, decarboxylation, tar formationIncomplete conversion at Stage 1 if conditions are too mild.The two-stage approach provides better control over the reaction.
Typical Yield 40-60%70-85%Minimizing harsh conditions preserves the integrity of the pyrimidine ring.

Q3: After alkaline hydrolysis, my product is water-soluble and I can't extract it into an organic solvent. How do I isolate my this compound?

A3: This is an expected outcome of alkaline hydrolysis. In a basic solution, the carboxylic acid is deprotonated to form its corresponding carboxylate salt (e.g., sodium 5-methylpyrimidine-4-carboxylate). This salt is ionic and therefore highly soluble in water and insoluble in most organic solvents.

Correct Workup Procedure:

  • Cool the Reaction: After the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Acidify: Slowly add a strong acid, such as concentrated HCl or 3M H₂SO₄, while stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH 2-3).

  • Precipitation: As the solution becomes acidic, the carboxylate salt will be protonated to form the free carboxylic acid. This compound has limited solubility in cold, acidic water and should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the isolated solid under vacuum to obtain your final product. If precipitation does not occur, it may be necessary to extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[1]

Section 3: Experimental Protocol

This protocol details a reliable method for the synthesis of this compound via the hydrolysis of 5-methyl-4-cyanopyrimidine.

Protocol: Acid-Catalyzed Hydrolysis of 5-methyl-4-cyanopyrimidine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methyl-4-cyanopyrimidine (1.0 eq).

  • Add Acid: Add 6M hydrochloric acid (approximately 10 mL per gram of starting material).

  • Heating: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring. The solid starting material should dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid indicates completion. The reaction mechanism involves the initial formation of the amide, which is then further hydrolyzed.[3]

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath.

    • If a precipitate has formed, collect it by vacuum filtration.

    • If no precipitate forms, carefully neutralize the solution by adding a base such as solid sodium bicarbonate or a saturated aqueous solution until the pH is approximately 3-4. At this isoelectric point, the carboxylic acid is least soluble and should precipitate.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude solid with a small amount of cold water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane).

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative, higher-yielding methods for introducing the carboxylic acid group besides hydrolysis?

Yes, for some pyrimidine systems, alternative methods have been developed to circumvent the often harsh conditions of hydrolysis. One such method is the Minisci homolytic alkoxycarbonylation.[5] This radical-based reaction can directly install a carboxylate ester group onto the pyrimidine ring, often with high regioselectivity. The resulting ester can then be hydrolyzed under milder conditions than a nitrile. While this requires different starting materials and reagents, it can be a powerful strategy for sensitive substrates where traditional methods fail.

FAQ 2: My pyrimidine ring appears to be degrading under strong acid/base conditions. How can I confirm this and what are my options?

Ring degradation can occur under forcing hydrolytic conditions. This can manifest as a dark tarry reaction mixture and the appearance of multiple unidentifiable spots on a TLC plate. The pyrimidine ring is susceptible to nucleophilic attack, and at high temperatures and extreme pH, ring-opening can occur.

Troubleshooting:

  • Confirm with NMR: Take an NMR of your crude product. The disappearance of characteristic pyrimidine proton signals and the appearance of broad, undefined peaks in the aromatic region can suggest degradation.

  • Use Milder Conditions: As detailed in the troubleshooting section, switch to a two-step hydrolysis via the amide intermediate, which requires less forcing conditions.

  • Protecting Groups: In complex syntheses, if other functional groups are present that are sensitive to the hydrolysis conditions, consider using protecting groups.

  • Alternative Catalysts: Some research has explored transition-metal catalysts for nitrile hydration, which can operate under neutral and mild conditions, offering excellent chemoselectivity for sensitive molecules.[4]

FAQ 3: Can I use microwave-assisted synthesis to speed up the hydrolysis?

Microwave irradiation is an excellent technique for accelerating slow reactions. It can often reduce reaction times for nitrile hydrolysis from many hours to minutes. However, direct translation of a conventional heating protocol to a microwave reactor requires careful optimization. The rapid heating can sometimes exacerbate byproduct formation or degradation if the temperature is not carefully controlled. It is recommended to start with lower temperatures and shorter reaction times and gradually increase them while monitoring the reaction closely by TLC or LC-MS.

References

Technical Support Center: Purification of 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this important heterocyclic building block. As a key intermediate in pharmaceutical synthesis, its purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Overview of Core Purification Challenges

The purification of this compound is often non-trivial due to a combination of its intrinsic chemical properties and the potential impurities generated during its synthesis. Successfully achieving high purity requires a multi-step approach that addresses solubility, the removal of structurally similar impurities, and potential product instability.

Purification_Challenges cluster_challenges Core Challenges cluster_solutions Purification Strategies Impurity Complex Impurity Profile (Starting Materials, Byproducts) Extraction Acid-Base Extraction Impurity->Extraction Removes non-acidic & basic impurities Chromatography Column Chromatography Impurity->Chromatography Separates structurally similar compounds Solubility Difficult Solubility Profile (Poor in organics, Moderate in aqueous) Recrystallization Recrystallization Solubility->Recrystallization Exploits temperature- dependent solubility Stability Potential for Degradation (e.g., Decarboxylation) Stability->Recrystallization Requires careful thermal control

Caption: Key purification challenges and their corresponding strategic solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Issue 1: Low Purity and Discoloration in Crude Product

Question: My crude product, isolated directly from the reaction mixture, has a broad melting point and a persistent yellow or brown color. What are the likely impurities, and what is the most robust first purification step?

Answer: A broad melting point and discoloration are classic indicators of significant impurities. These typically include unreacted starting materials, catalysts, and side-products from the synthesis. For a carboxylic acid like this, the most effective initial purification technique is an acid-base extraction .

Causality: This method leverages the acidic nature of your target compound. By treating the crude mixture with a base, you selectively convert the this compound into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in an aqueous layer, while neutral or basic organic impurities remain in the organic layer.[2][3] After separating the layers, the aqueous layer is re-acidified, causing the pure carboxylic acid to precipitate out, free from the initial organic-soluble impurities.[4]

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Using a strong base like sodium hydroxide (NaOH) is also possible but can sometimes lead to hydrolysis of other functional groups if present.[2][5]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (or the upper, depending on the organic solvent's density) into a clean flask. Perform a second extraction on the organic layer with fresh basic solution to maximize recovery.

  • Re-acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a 1-2M solution of hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper).

  • Precipitation & Isolation: The purified this compound should precipitate as a solid. Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water to remove inorganic salts, and dry it under vacuum.

Acid_Base_Extraction start Crude Product (in Organic Solvent) step1 Add 1M NaHCO₃ (aq) Shake & Vent start->step1 step2 Separate Layers step1->step2 organic_layer Organic Layer (Neutral/Basic Impurities) step2->organic_layer Discard aqueous_layer Aqueous Layer (Product as Sodium Salt) step2->aqueous_layer step3 Cool & Add HCl (aq) to pH 2-3 aqueous_layer->step3 step4 Precipitation Occurs step3->step4 step5 Vacuum Filtration Wash & Dry step4->step5 end Pure Product (Solid) step5->end

Caption: Workflow for the acid-base extraction of this compound.

Issue 2: Recrystallization Fails or Gives Poor Recovery

Question: I'm trying to recrystallize my product after extraction, but it either oils out, doesn't dissolve even when hot, or I get very low yields. How do I choose a better solvent system?

Answer: Recrystallization failure is almost always a solvent problem. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6][7] For a molecule like this compound, which has both polar (carboxylic acid, pyrimidine nitrogens) and non-polar (methyl group, aromatic ring) character, single solvents may not be ideal. A mixed-solvent system is often required.

Causality: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Poor recovery happens if the solvent is too good, keeping the product dissolved even when cold.

A systematic approach to finding a solvent system is crucial. Start with small-scale tests in vials.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
WaterHigh100Good for highly polar compounds. May require a co-solvent.[8]
EthanolPolar Protic78Often a good choice for carboxylic acids.[8]
IsopropanolPolar Protic82Similar to ethanol, slightly less polar.
Ethyl AcetateMid-Polarity77Good general-purpose solvent.
TolueneNon-Polar111Can be effective for aromatic compounds.[4]
AcetonitrilePolar Aprotic82Can be a good choice if protic solvents are problematic.
  • Choose a Pair: Select a "soluble" solvent in which your compound is very soluble (e.g., ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water or hexane).

  • Dissolve: Place the solid in a flask and add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.[6]

Issue 3: Persistent Impurity Seen in Final Product Analysis (TLC/HPLC)

Question: Even after extraction and recrystallization, my TLC plate shows streaking, or my HPLC shows a persistent impurity close to my product peak. What is this and how can I remove it?

Answer: Streaking on a TLC plate for a carboxylic acid is common and is caused by ionization of the acid on the silica gel.[9] This can be suppressed by adding a small amount of acid (e.g., 0.5-1% acetic acid) to your eluent. A persistent impurity that survives both extraction and recrystallization is likely a structurally similar compound with very similar polarity and solubility, such as an isomeric byproduct or a related pyrimidine derivative.[10] For this, column chromatography is the recommended final purification step.

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11] By carefully selecting the eluent system, you can modulate the retention time of your product and the impurity, allowing for their separation.

  • TLC Optimization: First, find an eluent system that gives good separation on a TLC plate. A good target is an Rf value of ~0.3 for your product. Start with a mixture like 50:50 ethyl acetate/hexanes and adjust the polarity. Crucially, add ~1% acetic acid to the eluent mixture to ensure sharp, well-defined spots. [9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (including the acetic acid).

  • Sample Loading: Dissolve your semi-pure product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Run the column by passing the eluent through, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid from the eluent, you may need to co-evaporate with a solvent like toluene.[12]

General FAQs

Q1: What is the best way to assess the final purity of this compound? A1: A combination of techniques is ideal. A sharp melting point is a good initial indicator. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is standard.[13] Structural confirmation and detection of minor impurities should be done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q2: How should I store the purified compound? A2: The compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -20°C is recommended.[14]

Q3: Can the compound degrade during purification? A3: Yes, some heterocyclic carboxylic acids can be susceptible to thermal decarboxylation (loss of CO₂) if heated excessively, especially under harsh pH conditions.[9] Avoid prolonged heating at high temperatures during recrystallization and solvent evaporation.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methylpyrimidine-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common derivatization reactions. The pyrimidine scaffold is a crucial component in many biologically active molecules and pharmaceuticals.[1][2][3] This resource aims to explain the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound into its amide and ester derivatives.

Amide Bond Formation

Amide coupling is a cornerstone reaction in medicinal chemistry.[4] However, challenges can arise, particularly with heterocyclic carboxylic acids like this compound.

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[5]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Insufficient or inefficient coupling reagents will lead to incomplete activation.[5]

  • Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic. This acid-base reaction can compete with the desired coupling reaction.[5]

  • Steric Hindrance: Bulky substituents on either the this compound or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[6]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. The use of anhydrous solvents and reagents is critical.[5]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the type and amount of base can significantly impact the reaction's success.[5] The pyrimidine ring's electron-deficient nature can also influence reactivity.[7]

Q2: How do I choose the most suitable coupling reagent for my reaction?

The selection of a coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[8]

Coupling Agent SystemTypical Reaction TimeTypical Yield RangeKey Considerations
EDC/HOBt 1 - 12 hours70 - 95%Cost-effective and reliable. The addition of HOBt helps to suppress racemization and improve yield. The byproducts are water-soluble, which can simplify purification.[8][9]
HATU/Base 15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents, particularly for challenging couplings.[8][9]
DCC/HOBt 1 - 12 hours75 - 98%Highly effective but produces a dicyclohexylurea (DCU) byproduct that is often insoluble and can complicate purification.[8][9]
PyBOP/Base 30 - 120 minutes80 - 98%A phosphonium-based reagent that is very effective, with slightly longer reaction times than HATU.[4][10]

For sterically hindered substrates or electron-deficient amines, more robust methods may be necessary, such as the in situ formation of acyl fluorides using reagents like TFFH or BTFFH.[6]

Q3: I'm observing the formation of an N-acylurea byproduct. How can I prevent this?

The formation of an N-acylurea byproduct is a common issue when using carbodiimide coupling reagents like EDC and DCC.[8] This occurs when the reactive O-acylisourea intermediate rearranges. To minimize this side reaction, the addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is recommended. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more likely to react with the amine to form the desired amide.[8]

Q4: The purification of my final pyrimidine amide is challenging due to its polarity. What purification strategies are recommended?

Polar pyrimidine derivatives can be difficult to purify using standard silica gel chromatography. Here are some alternative approaches:

  • Reverse-Phase Chromatography (RP-HPLC): This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high percentage of an organic solvent.[11]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method, especially for achieving high purity on a larger scale.[11][12] Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[12]

  • Aqueous Workup: A well-designed aqueous workup can remove many polar impurities. Washing the organic layer with dilute acid, base, and brine can effectively remove unreacted starting materials and water-soluble byproducts.[5]

Ester Formation

Esterification of this compound can be achieved through several methods, each with its own advantages and potential challenges.

Q5: What are the standard methods for converting this compound to its methyl or ethyl ester?

Common methods for esterification include:

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) and heat.

  • Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form the carboxylate salt, which is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide).

  • Using Diazoalkanes: Reagents like diazomethane or trimethylsilyldiazomethane react rapidly and quantitatively with carboxylic acids to form methyl esters.[13][14] However, these reagents are toxic and potentially explosive, requiring careful handling.

  • Activation followed by Alcoholysis: Similar to amide bond formation, the carboxylic acid can be activated with a coupling reagent or converted to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) and then reacted with the desired alcohol.[1]

Q6: I am struggling with low yields during the esterification of this compound. What troubleshooting steps can I take?
  • Incomplete Reaction: For equilibrium-driven reactions like Fischer esterification, ensure a large excess of the alcohol is used and that water is effectively removed as it forms.

  • Poor Nucleophilicity of the Alcohol: If using a sterically hindered or less reactive alcohol, a more reactive form of the carboxylic acid, such as the acid chloride, may be necessary.

  • Side Reactions: The pyrimidine ring can be sensitive to harsh acidic or basic conditions. Milder reaction conditions should be considered if degradation is suspected.

  • Purification Losses: Pyrimidine esters can still be quite polar. Optimize your purification method to minimize product loss.

Characterization and Analysis

Proper characterization is essential to confirm the successful synthesis and purity of your this compound derivatives.

Q7: What analytical techniques are most suitable for characterizing the synthesized derivatives?

A combination of spectroscopic and chromatographic methods is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation.[15][16] Successful derivatization can be confirmed by the appearance of new signals corresponding to the amide or ester moiety and shifts in the signals of the pyrimidine ring protons.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming that the desired reaction has occurred.[15][17] Techniques like LC-MS are also useful for monitoring reaction progress.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide or ester, as well as an N-H stretch for secondary amides, are indicative of a successful reaction.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can also be used to monitor the progress of the reaction.[19] The use of derivatization reagents can enhance detection in HPLC-MS.[18][20][21][22]

  • Elemental Analysis: This technique provides the elemental composition of the compound, which can be compared to the theoretical values to confirm the chemical formula.[15][23]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a standard procedure for rapid amide bond formation.[8]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or another suitable method.

Protocol 2: General Procedure for Esterification via Acid Chloride

This protocol is suitable for forming esters, particularly with less reactive alcohols.

  • In a fume hood, suspend this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5-2.0 equivalents) dropwise at room temperature, followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC or by the cessation of gas evolution).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the alcohol solution to 0 °C and slowly add the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or crystallization.

Diagrams

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification CarboxylicAcid 5-Methylpyrimidine- 4-carboxylic acid ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) AmideProduct Amide Product ActivatedIntermediate->AmideProduct + Amine Amine Amine (R-NH2) Quench Quench Reaction (e.g., Water) AmideProduct->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification PureAmide Pure Amide Product Purification->PureAmide

Caption: General workflow for amide bond formation.

Esterification_Workflow cluster_acid_chloride Acid Chloride Formation cluster_esterification Esterification cluster_purification Workup & Purification CarboxylicAcid 5-Methylpyrimidine- 4-carboxylic acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride + SOCl2/ (COCl)2 ThionylChloride Thionyl Chloride (SOCl2) or Oxalyl Chloride EsterProduct Ester Product AcidChloride->EsterProduct + Alcohol + Base Alcohol Alcohol (R-OH) Base Base (e.g., Pyridine) Workup Aqueous Workup EsterProduct->Workup Purification Purification (Chromatography/Distillation) Workup->Purification PureEster Pure Ester Product Purification->PureEster

Caption: Workflow for esterification via an acid chloride intermediate.

References

Overcoming solubility issues of 5-Methylpyrimidine-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during assays. Here, we will explore the chemical principles governing the solubility of this compound and provide practical, step-by-step protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it poorly soluble?

A1: this compound, like many carboxylic acids, has limited solubility in neutral aqueous solutions. This is due to the presence of both a hydrophobic pyrimidine ring and a polar carboxylic acid group. In its protonated (neutral) form, the molecule as a whole is not sufficiently polar to dissolve readily in water. The solubility of carboxylic acids is highly dependent on the pH of the solution[1][2]. At neutral or acidic pH, the carboxylic acid group remains largely in its protonated (-COOH) form, which is less soluble.

Q2: What is the best organic solvent to prepare a stock solution of this compound?

When preparing stock solutions in DMSO, it is crucial to use anhydrous (dry) DMSO, as water content can affect the solubility of the compound.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound in aqueous solutions is directly influenced by pH. As a carboxylic acid, it will be significantly more soluble in basic (higher pH) solutions. This is because the carboxylic acid group (-COOH) will be deprotonated to form the more polar and water-soluble carboxylate anion (-COO⁻)[1][2].

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.

This is a common issue known as "solvent shock." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower.

Root Cause Analysis and Solution Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity. High concentrations of DMSO can also alter the properties of your aqueous buffer, reducing the solubility of your compound.

  • Optimize Buffer pH: As discussed in the FAQs, increasing the pH of your assay buffer will increase the solubility of this compound. Prepare a series of buffers with increasing pH (e.g., 7.5, 8.0, 8.5) and test the solubility of your compound at your desired final concentration.

  • Reduce Final Compound Concentration: It's possible that you are exceeding the thermodynamic solubility limit of the compound in your assay buffer. Try performing a dose-response experiment to see if lower concentrations remain in solution.

  • Employ a Co-solvent System: If pH adjustment and concentration reduction are not sufficient or desirable for your experimental conditions, the use of a co-solvent can be an effective strategy[4]. Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of hydrophobic compounds.

    Recommended Co-solvent Mixture: A commonly used co-solvent system for in vivo and in vitro studies is a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween 80 (polysorbate 80) in saline[4].

    ComponentPercentagePurpose
    DMSO10%Primary solvent for the compound
    PEG30040%Co-solvent to improve solubility
    Tween 805%Surfactant to prevent precipitation
    Saline45%Aqueous vehicle
Issue 2: Even with pH adjustment, I'm observing poor solubility or lot-to-lot variability.

If you continue to face solubility challenges, it may be necessary to convert the carboxylic acid to a more soluble salt form. The sodium or potassium salt of a carboxylic acid is typically much more water-soluble than the free acid[1][8].

Protocol for Small-Scale Salt Formation:

This protocol describes the preparation of the sodium salt of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH), 0.1 M in methanol

  • Diethyl ether (anhydrous)

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the Carboxylic Acid: In a clean, dry glass vial, dissolve a known amount of this compound in a minimal amount of anhydrous methanol.

  • Neutralization: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of 0.1 M sodium hydroxide in methanol. Monitor the pH of the solution using pH paper or a micro pH probe. The target pH should be neutral to slightly basic (pH 7-8).

  • Precipitation of the Salt: Once the neutralization is complete, slowly add anhydrous diethyl ether to the solution while stirring. The sodium salt of the carboxylic acid is generally insoluble in diethyl ether and will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to remove any residual solvent.

  • Characterization (Optional but Recommended): The formation of the salt can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (observing a shift in the peaks corresponding to the protons near the carboxylic acid) or by melting point analysis (the salt will have a different melting point than the free acid)[9].

Workflow for Salt Formation:

Salt_Formation A Dissolve Carboxylic Acid in Methanol B Add 1 eq. NaOH in Methanol A->B C Monitor pH (Target: 7-8) B->C D Precipitate Salt with Diethyl Ether C->D E Filter and Dry the Salt D->E F Characterize the Salt (NMR, MP) E->F G Dissolve Salt in Aqueous Buffer for Assay F->G style style fill fill

Caption: Step-by-step workflow for preparing the sodium salt of this compound.

Quantitative Data Summary

The following table summarizes the solubility of the structurally related compound, pyrimidine-4-carboxylic acid, in various solvents. This data can be used as a starting point for estimating the solubility of this compound.

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
DMSO20~161[3]
Dimethylformamide (DMF)2~16[3]
PBS (pH 7.2)1~8[3]
Ethanol0.25~2[3]

Note: The methyl group in this compound may slightly decrease its aqueous solubility compared to pyrimidine-4-carboxylic acid due to increased hydrophobicity.

Experimental Protocols

For a more rigorous understanding of the solubility of your specific batch of this compound, it is recommended to perform a solubility assessment.

Protocol: Kinetic Solubility Assay

This high-throughput method is useful for quickly assessing the solubility of a compound from a DMSO stock solution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your DMSO stock solution.

  • Add Aqueous Buffer: To each well containing the DMSO stock, add the aqueous buffer to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubate: Seal the plate and incubate at room temperature with shaking for 1-2 hours.

  • Measure Turbidity: Read the plate using a nephelometer to measure light scattering, which is indicative of compound precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard" for solubility measurement.

Materials:

  • Solid this compound

  • Aqueous buffer of interest

  • HPLC system with a UV detector

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a Slurry: Add an excess of the solid compound to a known volume of the aqueous buffer in a glass vial.

  • Equilibrate: Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the slurry at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound by HPLC-UV, using a standard curve prepared from a known concentration of the compound.

The concentration determined by HPLC is the thermodynamic solubility of the compound in that specific buffer.

References

Stability studies of 5-Methylpyrimidine-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 5-Methylpyrimidine-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on this compound. It is designed in a practical question-and-answer format to address specific challenges and provide both theoretical understanding and actionable protocols. Our approach is grounded in established regulatory frameworks and scientific principles to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary objectives of conducting stability studies on this compound?

The primary goal is to develop a comprehensive understanding of how the intrinsic chemical properties of this compound are affected by various environmental factors over time.[1] This is not merely a data collection exercise; it is a foundational component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

The key objectives are:

  • To Identify Degradation Pathways: Understanding the chemical transformations the molecule undergoes under stress helps predict its long-term stability and potential degradation products.[3]

  • To Develop and Validate Stability-Indicating Analytical Methods: A stability-indicating method is crucial as it must be able to resolve the intact active pharmaceutical ingredient (API) from its degradation products, ensuring that the measurements are accurate and specific.[4] Forced degradation studies are essential for generating these degradation products to prove the method's specificity.[1]

  • To Determine Shelf-Life and Storage Conditions: Data from these studies inform the recommended storage conditions (e.g., temperature, humidity, light protection) and help establish a tentative shelf-life for the drug substance and subsequent drug product.

  • To Inform Formulation Development: Knowledge of the molecule's liabilities (e.g., susceptibility to oxidation or hydrolysis) guides formulation scientists in selecting appropriate excipients and packaging to protect the API.[1]

Q2: What are the most probable degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively published, we can predict likely routes based on its functional groups: the pyrimidine ring, the methyl group, and the carboxylic acid group. The molecule's stability is a function of the reactivity of these sites.

  • Hydrolytic Degradation: The pyrimidine ring, an electron-deficient system, can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening.[5] While carboxylic acids themselves do not hydrolyze, extreme conditions of heat and pH could potentially lead to decarboxylation, though this is generally a high-energy process. Hydrolysis studies across a wide pH range (e.g., pH 2 to 12) are necessary to evaluate this susceptibility.[3]

  • Oxidative Degradation: The molecule possesses sites vulnerable to oxidation. The methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.[6] The pyrimidine ring itself can also undergo oxidation.[7] Studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are standard for probing this pathway.[3]

  • Photodegradation: If the molecule's chromophore absorbs light in the UV-A or UV-B range (wavelengths >320 nm), it may be susceptible to photodegradation.[8] Potential reactions include photo-oxidation or ring rearrangements. According to ICH Q1B guidelines, a systematic photostability study is required to assess this risk.[9]

G cluster_molecule This compound cluster_pathways Potential Degradation Pathways mol Structure with Potential Degradation Sites hydrolysis Hydrolysis (e.g., Ring Opening) mol->hydrolysis Aqueous pH (Acid/Base) oxidation Oxidation (Methyl Group or Ring) mol->oxidation H₂O₂ photolysis Photodegradation (Ring Rearrangement/Cleavage) mol->photolysis Light Exposure (UV/Vis) decarboxylation Decarboxylation (Thermal Stress) mol->decarboxylation High Heat

Potential Degradation Sites and Pathways
Q3: How should I design a comprehensive forced degradation study for this compound?

A forced degradation or "stress testing" study should be systematic and designed to achieve a modest level of degradation, typically in the range of 5-20%.[3] Degrading the sample completely provides little useful information. The study should include the following conditions, as recommended by ICH guidelines.[1][2]

Stress Condition Typical Reagents & Conditions Primary Goal & Rationale
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature to 80°CTo assess stability in acidic environments. The pyrimidine ring may be susceptible to acid-catalyzed hydrolysis.[3]
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to 80°CTo assess stability in alkaline environments. Base-catalyzed hydrolysis can lead to different degradation products than acid-catalyzed pathways.
Oxidation 3% to 30% H₂O₂; Room temperatureTo evaluate susceptibility to oxidation. This mimics potential exposure to atmospheric oxygen or peroxide-forming excipients.[7]
Thermal Degradation Solid state: 60-80°C; Solution state: 60-80°CTo assess the effect of heat. This provides data on intrinsic thermal stability and helps identify thermally induced degradation products.[10]
Photostability ICH Q1B compliant chamber: ≥1.2 million lux-hours (visible) AND ≥200 watt-hours/m² (UV-A)To evaluate the impact of light exposure. A dark control sample must be run in parallel to differentiate between thermal and light-induced degradation.[8][9]
Q4: Troubleshooting: I am not observing any degradation under standard stress conditions. What are my next steps?

This indicates that this compound is a relatively stable molecule. However, for a stability-indicating method to be validated, some degradation must be demonstrated.

  • Action Plan: Incrementally increase the harshness of the stress conditions. Do not change all parameters at once. For example:

    • Increase Temperature: For hydrolytic studies, increase the temperature in 10-20°C increments (e.g., from 60°C to 80°C).

    • Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 0.5 M or 1 M. For oxidation, you can increase the H₂O₂ concentration.

    • Extend Exposure Time: Increase the duration of the study from 24 hours to 48 or 72 hours, taking multiple time points to monitor the degradation kinetics.

  • Causality: The rate of chemical reactions is dependent on factors like temperature and reactant concentration. By increasing these, you provide more energy to overcome the activation barrier for degradation. The goal is to find conditions that produce a target degradation level (5-20%) to ensure the analytical method can detect and quantify the resulting impurities.[3]

Q5: Troubleshooting: My compound degrades almost completely under basic hydrolysis. How can I obtain meaningful kinetic data?

This suggests high sensitivity to alkaline conditions. The goal is to slow the reaction down to a measurable rate.

  • Action Plan: Modify the conditions to be significantly milder.

    • Lower the Temperature: Conduct the study at room temperature or even refrigerated conditions (5°C).

    • Reduce Reagent Concentration: Use a lower concentration of base (e.g., 0.01 M or 0.001 M NaOH).

    • Use Weaker Bases: Consider using a buffer system at a lower pH (e.g., a pH 9 or 10 buffer) instead of a strong base.

    • Take Early Time Points: Sample at very short intervals (e.g., 5, 15, 30, 60 minutes) to capture the initial degradation profile before the parent compound is exhausted.

  • Causality: Rapid degradation prevents the accurate characterization of primary degradation products, as they may quickly convert to secondary or tertiary products. By slowing the reaction, you can better isolate and identify the initial degradants, which is critical for understanding the degradation pathway.

Q6: What analytical techniques are best suited for developing a stability-indicating method for this compound?

A combination of chromatographic and spectroscopic techniques is essential for a robust stability-indicating method.

  • Primary Technique - HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing.[11] A reversed-phase C18 column is a good starting point. The method must be developed to separate the this compound peak from all degradation product peaks and any process-related impurities.

  • Peak Purity and Identification - PDA and MS:

    • A Photodiode Array (PDA) detector is crucial for assessing peak purity. It can indicate if a single chromatographic peak consists of more than one co-eluting compound.

    • Mass Spectrometry (MS) , typically coupled with HPLC (LC-MS), is invaluable for identifying the structures of the degradation products.[11][12] By determining the mass-to-charge ratio (m/z) of the degradants, you can propose chemical structures and confirm degradation pathways.

Experimental Protocols & Workflows

Protocol 1: General Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~100 µg/mL. For thermal and photostability, use the diluent planned for the final analytical method.

  • Control Samples:

    • Time Zero Control: Dilute the stock solution with the analytical method mobile phase or diluent and analyze immediately.

    • Dark Control (for Photostability): Wrap a sample in aluminum foil and place it in the photostability chamber alongside the exposed sample.[9]

    • Reagent Blanks: Prepare blank solutions containing only the stressor (e.g., 0.1 M HCl) and subject them to the same conditions to identify any potential artifacts.

  • Stress Application: Place the samples in the appropriate stress environment (e.g., water bath at 60°C, photostability chamber) for a predetermined duration.

  • Sample Quenching: After the exposure period, stop the degradation reaction. For acid/base samples, neutralize them with an equimolar amount of base/acid. Cool thermal samples to room temperature.

  • Analysis: Analyze all samples (stressed, controls, and blanks) using the developed stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control samples. Calculate the percentage of degradation, identify new peaks, and perform peak purity analysis on the parent peak.

References

Troubleshooting guide for the synthesis of pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support resource for the synthesis of pyrimidine carboxylic acids. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of these synthetic pathways. The following content moves beyond simple procedural outlines to address the nuanced challenges encountered in the laboratory, offering explanations grounded in mechanistic principles and practical experience.

Section 1: Frequently Asked Questions (FAQs) - Core Synthetic Challenges

This section addresses high-level strategic questions and common points of confusion when planning or executing the synthesis of pyrimidine carboxylic acids.

Q1: What are the primary synthetic strategies for introducing a carboxylic acid group onto a pyrimidine ring, and what are the key considerations for choosing a method?

A1: There are three main strategies for synthesizing pyrimidine carboxylic acids:

  • Constructing the ring with the carboxyl group (or a precursor) already in place: This is often achieved through multicomponent reactions like the Biginelli or Pinner syntheses, using starting materials that contain an ester or cyano group.[1][2] This approach is efficient for creating highly functionalized pyrimidines in a single step. The primary consideration is the availability and stability of the required precursors.

  • Hydrolysis of a nitrile or ester precursor on a pre-formed pyrimidine ring: This is a very common and reliable method. The cyano or ester group can be introduced through various means, including nucleophilic substitution or cross-coupling reactions. The key challenge is ensuring the hydrolysis conditions are selective and do not lead to undesired side reactions or decomposition of the pyrimidine core. Both acidic and basic hydrolysis can be employed, but the choice depends on the stability of other functional groups on the ring.[3][4]

  • Direct carboxylation of a C-H or C-Halogen bond: This involves the reaction of a pyrimidine derivative with a carboxylating agent. Common methods include:

    • Lithiation followed by quenching with CO₂: This is a powerful method for C-H carboxylation but requires strictly anhydrous conditions and careful temperature control to avoid side reactions.[5]

    • Metal-catalyzed carboxylation of halopyrimidines: Palladium or nickel-catalyzed reactions can effectively carboxylate aryl and heteroaryl halides using CO or other C1 sources. These methods often offer good functional group tolerance but can be sensitive to catalyst poisoning and require careful optimization.[6][7]

The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the compatibility of other functional groups on the molecule with the required reaction conditions.

Q2: My attempt to hydrolyze a 5-cyanopyrimidine to the corresponding carboxylic acid is failing or giving low yields. What are the common pitfalls?

A2: Hydrolysis of cyanopyrimidines can be challenging due to the electron-deficient nature of the pyrimidine ring, which can affect the reactivity of the nitrile group and the stability of the intermediates. Common issues include:

  • Incomplete Hydrolysis: The reaction may stall at the intermediate amide stage. This is often due to insufficiently harsh conditions (acid/base concentration, temperature, or reaction time). Driving the reaction to completion may require stronger acids (e.g., concentrated H₂SO₄) or bases (e.g., 6M NaOH) and prolonged heating.[4]

  • Ring Opening/Decomposition: The pyrimidine ring itself can be susceptible to nucleophilic attack and cleavage under harsh hydrolytic conditions, especially if there are activating groups present.[8] Monitoring the reaction by TLC or LC-MS is crucial to find a balance between nitrile hydrolysis and ring degradation.

  • Poor Solubility: The starting nitrile or the intermediate amide may have poor solubility in the aqueous reaction medium, limiting the reaction rate. The addition of a co-solvent like ethanol or dioxane can improve solubility and facilitate the reaction.

Troubleshooting Workflow: Hydrolysis of Cyanopyrimidine

References

Technical Support Center: By-product Analysis in 5-Methylpyrimidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. It provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments, optimize your yield, and ensure the highest purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues. Each answer provides a probable cause, a mechanistic explanation, and a detailed protocol for resolution.

Question 1: My final yield is consistently low, and the crude material is a complex mixture. What are the likely side reactions?

Answer:

Low yields in this synthesis are most often attributed to competing, non-productive reaction pathways stemming from the core cyclization step. The principal synthesis route typically involves the condensation of an activated 3-carbon unit with acetamidine. A significant cause of yield loss is the formation of isomeric and improperly cyclized by-products.

Probable Cause & Mechanism: The most common issue is a lack of regioselectivity during the initial cyclization. If the 3-carbon synthon is asymmetric, the amidine can attack at two different sites, leading to the formation of a positional isomer, 2-Methylpyrimidine-4-carboxylic acid . This isomer has the same mass as your target compound, making it difficult to distinguish by mass spectrometry alone, but it will have a different chromatographic retention time and NMR spectrum.

Another common problem is the self-condensation of your starting materials or hydrolysis of reactive intermediates before cyclization can occur.

Workflow for By-product Investigation

start Low Yield & Complex Mixture lcms Analyze Crude Product by LC-MS start->lcms nmr Acquire ¹H NMR of Crude Product start->nmr peak_analysis peak_analysis lcms->peak_analysis Identify Major Peaks signal_integration signal_integration nmr->signal_integration Integrate Key Signals (e.g., pyrimidine protons) same_mass same_mass peak_analysis->same_mass Peak with Same Mass, Different RT? other_masses other_masses peak_analysis->other_masses Peaks with Other Masses? isomer isomer same_mass->isomer Probable Positional Isomer starting_material starting_material other_masses->starting_material Correlate with Starting Material Masses degradation degradation other_masses->degradation Consider Hydrolysis/Degradation Products optimize Optimize for Selectivity isomer->optimize Optimize Reaction Conditions (pH, Temp, Addition Rate) starting_material->optimize degradation->optimize ratio_calc ratio_calc signal_integration->ratio_calc Calculate Product-to-Isomer Ratio ratio_calc->optimize

Caption: Troubleshooting workflow for low yield.

Recommended Action:

  • Confirm Isomer Formation: Use high-resolution LC-MS to confirm the presence of compounds with the same exact mass but different retention times. Isolate the major by-product peak and analyze by ¹H NMR. The positional isomer will have distinct chemical shifts for the pyrimidine ring protons.

  • Optimize Reaction Conditions:

    • Temperature Control: Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves regioselectivity.

    • pH Control: The nucleophilicity of the amidine is highly pH-dependent. Maintain a moderately basic pH (8-9) to ensure the amidine is in its free-base form without promoting hydrolysis of the ester intermediates.

    • Slow Addition: Add the amidine solution dropwise to the solution of the 3-carbon synthon. This keeps the instantaneous concentration of the amidine low, minimizing self-condensation and favoring the desired bimolecular reaction.

Question 2: My HPLC shows a significant peak that appears after the reaction is complete but grows during aqueous workup or storage. What is it?

Answer:

This is a classic sign of product or intermediate instability. The most likely by-product formed during workup is from the hydrolysis of an ester precursor if the final step is saponification. If the reaction is run in a protic solvent like ethanol, you may also form the ethyl ester of your product, which can then be partially hydrolyzed.

Probable Cause & Mechanism: The target molecule, 5-Methylpyrimidine-4-carboxylic acid , is typically synthesized by hydrolyzing its corresponding ester (e.g., ethyl 5-methylpyrimidine-4-carboxylate). If the hydrolysis (saponification) is incomplete, you will have residual ester in your crude product. This ester will have a different retention time (usually longer in reversed-phase HPLC) than the carboxylic acid. Conversely, if the workup involves acidic conditions, you can cause decarboxylation, though this is less common for pyrimidines compared to other heterocycles.

Recommended Action:

  • Monitor Hydrolysis: Track the saponification reaction by TLC or HPLC until all the starting ester has been consumed. Take time-point samples every 30 minutes.

  • Controlled Neutralization: After saponification with a base (e.g., NaOH), carefully acidify the reaction mixture to protonate the carboxylate. Do this at low temperature (0-5 °C) and add the acid slowly to avoid localized overheating, which can promote decarboxylation or other side reactions. Acidify only to a pH of ~3-4.

  • Use Aprotic Solvents: If possible, perform the final crystallization/precipitation from a mixture containing aprotic solvents to minimize solubility and potential degradation.

Question 3: My NMR spectrum shows unidentifiable aromatic signals and my mass spectrum has a peak at roughly double the mass of my product. What could this be?

Answer:

This pattern strongly suggests the formation of a dimeric by-product. This often occurs under oxidative conditions or via a copper-catalyzed coupling reaction if trace metal impurities are present, similar to an Ullmann-type reaction.[1][2]

Probable Cause & Mechanism: If your synthesis involves a halogenated pyrimidine intermediate (e.g., 5-methyl-4-chloropyrimidine), trace amounts of copper from reagents or the reactor vessel can catalyze the homocoupling of two pyrimidine molecules to form a bi-pyrimidine species. This is particularly prevalent at higher temperatures.[3] Even without a halogen, certain radical mechanisms can lead to dimerization.

cluster_main Main Reaction Pathway cluster_side By-product Formation A Acetamidine C This compound (Product) A->C Cyclization D Positional Isomer (2-Methylpyrimidine-4-carboxylic acid) A->D Alternative Cyclization B 3-Carbon Synthon (e.g., Acetoacetate derivative) B->C B->D E Incomplete Hydrolysis (Ester Precursor) C->E Incomplete Saponification F Dimerization Product C->F Oxidative Coupling

Caption: Key reaction pathways and by-product origins.

Recommended Action:

  • Use a Metal Scavenger: If you suspect metal-catalyzed dimerization, add a small amount of a chelating agent like EDTA to the reaction mixture.

  • Ensure Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. De-gas your solvents before use.

  • Reagent Purity: Ensure the purity of your starting materials. Some reagents can contain trace metal impurities that catalyze these side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of by-products in this synthesis?

The by-products can be categorized into three main classes based on their origin:

  • Process-Related Impurities: These arise directly from the reaction, such as positional isomers, unreacted starting materials, and intermediates (e.g., the ester precursor).

  • Degradation Products: These are formed by the decomposition of the desired product, often during workup or storage (e.g., decarboxylation products).

  • Contamination Products: These originate from external sources, such as solvents, reagents, or catalyst residues (e.g., copper).

Q2: Which analytical techniques are best for identifying and quantifying these by-products?

A combination of techniques is essential for robust analysis.

Technique Purpose Key Information Provided
HPLC-UV Primary method for quantification and purity assessment. Retention time (RT), peak area (% purity).
LC-MS Identification of by-products. Molecular weight confirmation of known and unknown peaks.
¹H NMR Structural elucidation of product and major by-products. Confirms chemical structure, identifies isomers by distinct proton shifts.

| GC-MS | Analysis of volatile starting materials or by-products. | Can detect low molecular weight impurities. |

For routine analysis, a well-developed HPLC-UV method is sufficient.[4] For initial characterization of a new route or troubleshooting a failed batch, LC-MS and NMR are indispensable.

Q3: How can I prevent the formation of the positional isomer, 2-Methylpyrimidine-4-carboxylic acid?

Preventing isomer formation is about controlling the kinetics and thermodynamics of the cyclization.

  • Choice of Synthon: Use a 3-carbon synthon that is "pre-biased" for the desired regioselectivity. A synthon with a better leaving group at the position that will become C6 of the pyrimidine ring can direct the initial attack of the amidine.

  • Protecting Groups: In some cases, a temporary protecting group can be used to block one of the electrophilic sites on the synthon, forcing the amidine to attack the desired position.

  • Reaction Parameters: As detailed in the troubleshooting section, lower temperatures and slower addition rates are crucial field-proven methods to enhance regioselectivity.

Q4: Is derivatization necessary for the analysis of this compound?

For LC-MS analysis, derivatization is generally not necessary, as the carboxylic acid group is readily ionizable in negative mode ESI-MS. However, if you are struggling with sensitivity or chromatographic peak shape, derivatization can be a powerful tool. Derivatizing the carboxylic acid to form an amide or ester with a permanently charged or easily ionizable tag can significantly enhance signal intensity in positive mode ESI-MS.[5][6] This is typically reserved for quantitative analysis at very low concentrations rather than routine by-product profiling.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, multi-gram or kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure a successful and efficient scale-up.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common pain points encountered during the scale-up process.

Q1: Our initial lab-scale synthesis gave a good yield, but it plummeted upon a 100x scale-up. What are the most common reasons for this?

A1: This is a classic scale-up challenge. The drop in yield is rarely due to a single factor but rather a combination of issues related to physical and chemical principles that behave differently at scale. The primary culprits are:

  • Inadequate Mixing: A magnetic stir bar that works for a 100 mL flask is insufficient for a 10 L reactor. Poor mixing leads to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. At scale, mechanical overhead stirring with appropriately designed impellers is critical.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily cooled with an ice bath at 100 mL scale can become a dangerous, runaway exotherm at 10 L. The inability to efficiently remove heat often leads to byproduct formation.[1][2] A jacketed reactor with a circulating temperature control system is essential for managing thermal profiles.

  • Reagent Addition Rate: Adding a reagent all at once might be fine on a small scale. On a large scale, this can cause dangerous exotherms and high local concentrations of the reagent, favoring undesired reaction pathways. Controlled addition via a dropping funnel or a syringe pump is crucial for maintaining optimal reaction conditions.

  • Changes in Work-up and Isolation: A process like extraction in a separatory funnel does not scale linearly. At larger volumes, phase separation can be slow and incomplete, leading to product loss. Similarly, precipitating a solid from a large volume can result in different crystal forms or increased solubility losses compared to a small flask.

Q2: We are observing a persistent, difficult-to-remove impurity in our final product. What could it be and how can we prevent it?

A2: Impurity profiles often change during scale-up. A minor byproduct at the gram scale can become a major issue at the kilogram scale. Based on common pyrimidine synthesis routes, potential impurities include:

  • Unreacted Starting Materials: This often points to poor mixing or insufficient reaction time/temperature. Ensure your reaction monitoring (TLC, HPLC, GC) shows full conversion of the limiting reagent before proceeding to workup.[3]

  • Side-Reaction Products: In syntheses resembling the Biginelli or Pinner reactions, side products can arise. For instance, a competing Hantzsch-type reaction can produce highly fluorescent dihydropyridine byproducts, especially at elevated temperatures.[1][2] Careful control of temperature and the order of reagent addition can mitigate this.

  • Products of Oversaturation/Decomposition: If the reaction is exothermic and temperature control is poor, the desired product or intermediates may decompose. This compound, like many heterocyclic carboxylic acids, can be susceptible to decarboxylation at high temperatures.

To identify the impurity, it is crucial to obtain analytical data (LC-MS, NMR). Once identified, you can adjust the reaction conditions (e.g., lower temperature, change stoichiometry, use a different base) to disfavor its formation.[3]

Q3: What are the best practices for purifying this compound on a large scale?

A3: Large-scale column chromatography is expensive, time-consuming, and generates significant waste, making it undesirable for manufacturing.[4] The most effective and scalable purification methods for a crystalline solid like this are:

  • Recrystallization: This is the preferred method. The key is to perform a thorough solvent screen at a small scale to find a solvent system that provides good solubility at high temperature and poor solubility at low temperature. Be patient; large volumes cool much slower, and rushing the crystallization by "crashing it out" will trap impurities.

  • Acid-Base Extraction/pH Swing: As a carboxylic acid, the target compound can be selectively extracted. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, MTBE) and extract it into an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate). The aqueous layer, now containing the sodium salt of your product, can be washed with fresh organic solvent to remove neutral impurities. Subsequently, re-acidifying the aqueous layer with an acid like HCl will precipitate the purified product, which can be filtered off.[3] This method is highly effective for removing non-acidic impurities.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing Low Yields and Incomplete Reactions

Low yields are often traceable to specific, rectifiable issues in the reaction setup or execution. This guide provides a systematic approach to diagnosing the root cause.

Q: My reaction stalls and never reaches full conversion, even after extended reaction times. What should I investigate?

A: Stalled reactions at scale often point to issues with catalyst activity, reactant purity, or physical limitations of the system.

  • Catalyst Deactivation: If using an acid catalyst, ensure its concentration is correct. If the reaction generates water as a byproduct, the catalyst can become diluted and less effective. In some cases, impurities in the starting materials (e.g., water in a supposedly anhydrous solvent) can poison the catalyst.

  • Reactant Purity: Impurities in starting materials can inhibit the reaction.[1] It is good practice to re-test the purity of all reagents before a large-scale run, even if they come from a trusted supplier.

  • Solubility Issues: A reactant that was fully soluble at 1g scale may not be fully soluble at 1kg scale, especially if the temperature is not perfectly uniform throughout the reactor. This can lead to a reaction rate limited by the dissolution speed of the solid. Consider a different solvent or a solvent mixture to improve solubility.

The following workflow can help diagnose the issue:

G Start Low Yield / Stalled Reaction Check_Purity Verify Starting Material Purity (NMR, GC) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Impure_SM Impurity Detected Check_Purity->Impure_SM No Suboptimal Conditions Not Optimal Check_Conditions->Suboptimal No Poor_Mixing Mixing Inefficient Check_Mixing->Poor_Mixing No Purify_SM Re-purify Starting Materials Impure_SM->Purify_SM Optimize Optimize Conditions (e.g., higher temp, longer time) Suboptimal->Optimize Improve_Mixing Improve Agitation (e.g., change stirrer speed/design) Poor_Mixing->Improve_Mixing

Caption: A logical workflow for troubleshooting low reaction yields.

Guide 2: Product Isolation and Purification Challenges

Q: During crystallization, my product 'oiled out' instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This is detrimental because the oil traps impurities, defeating the purpose of crystallization.

  • Solution is Too Concentrated: The most common cause is that the solution is supersaturated to a point where nucleation is too rapid, or the melting point of the impure product is below the temperature of the solution.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly. Seeding the solution with a few pure crystals once it's slightly supersaturated can also promote proper crystal growth.

  • Wrong Solvent: The solvent may be too "good" or too "poor."

    • Solution: Experiment with solvent mixtures. For example, if your product oils out from ethanol, try a mixture of ethanol and water, or ethanol and heptane. The second solvent (the "anti-solvent") should be one in which your product is poorly soluble. Add the anti-solvent slowly to the warm solution until it just starts to become cloudy, then let it cool slowly.

Illustrative Data: Solvent Screen for Crystallization

The table below shows hypothetical results from a solvent screen for a compound similar to our target, illustrating how to select an appropriate solvent system.

SolventSolubility (Cold, 4°C)Solubility (Hot, 78°C)Crystal FormRecommendation
WaterPoorModerateFine NeedlesGood, but recovery may be low. Consider as anti-solvent.
EthanolModerateVery HighLarge PlatesGood potential. High loss to mother liquor.
HeptaneInsolublePoorAmorphousPoor. Use as anti-solvent.
Ethyl AcetatePoorHighSmall PrismsGood potential.
Ethanol/Water (9:1) Very Poor High Well-formed Prisms Optimal System.

Part 3: Scaled-Up Synthesis Protocol

This protocol describes a robust, scalable synthesis of this compound, adapted from established methods for pyrimidine synthesis.[5][6] It assumes a starting scale of ~100g of the final product. Safety Warning: This procedure should only be carried out by trained chemists in a facility equipped for large-scale synthesis (e.g., a walk-in fume hood with a jacketed reactor system).

Overall Workflow

Caption: Scaled-up synthesis and purification workflow.

Step-by-Step Methodology

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet.

  • 10 L addition funnel.

  • Large filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Reagents:

  • Ethyl 2-formylpropanoate (or its equivalent precursor)

  • Formamidine acetate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol (anhydrous)

  • Toluene

  • Hydrochloric acid (concentrated and 2M)

  • Sodium Hydroxide (50% w/w solution)

Procedure:

  • Reactor Setup: Assemble and dry the 20 L jacketed reactor. Purge with nitrogen.

  • Initial Charge: Charge the reactor with formamidine acetate (1.0 kg, 9.6 mol) and anhydrous ethanol (8 L). Begin stirring to form a slurry.

  • Base Addition: Cool the reactor jacket to 10°C. Slowly add sodium ethoxide solution (3.1 kg, 9.6 mol) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 25°C. Stir for an additional 30 minutes.

  • Ester Addition & Reaction: Add ethyl 2-formylpropanoate (1.25 kg, 9.6 mol) dropwise over 2 hours, maintaining the internal temperature below 30°C. After the addition is complete, heat the reactor jacket to 80°C and allow the mixture to reflux for 4-6 hours. Monitor the reaction by HPLC or TLC until the starting ester is consumed.

  • Hydrolysis: Cool the reaction mixture to 20°C. In a separate vessel, prepare a solution of sodium hydroxide (1.15 kg, 14.4 mol) in water (4 L). Carefully add the NaOH solution to the reactor, keeping the temperature below 40°C. Heat the mixture to 60°C and stir for 2 hours to effect complete hydrolysis of the intermediate ester.

  • Work-up & Quench: Cool the reactor to 10°C. Add toluene (5 L) and stir for 15 minutes. Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer into a clean vessel. The upper toluene layer, containing non-polar impurities, is discarded.

  • Precipitation: Return the aqueous layer to the reactor. Cool to 5°C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to ~2. The product will precipitate as a thick white solid. Control the acid addition rate to keep the temperature below 20°C.

  • Isolation: Filter the solid product using the Nutsche filter. Wash the filter cake sequentially with cold (0°C) water (2 x 2 L) and then cold ethanol (1 L) to remove salts and water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 950 g - 1100 g (72-83%)

    • Purity (by HPLC): >98%

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 5-methylpyrimidine-4-carboxylic acid and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common challenges encountered in the lab. Our focus is on the critical step of catalyst selection, explaining not just what to use, but why it works.

Introduction: The Chemistry of a Privileged Scaffold

This compound is a valuable building block in medicinal chemistry and materials science. The pyrimidine core is an electron-deficient heteroaromatic system, which significantly influences the reactivity of its substituents.[1][2] The presence of both a carboxylic acid and a methyl group on this ring presents unique challenges and opportunities for selective chemical transformations. This guide will help you navigate these complexities to achieve efficient and high-yielding reactions.

Section 1: Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid to an ester is often a primary step in a synthetic sequence to improve solubility or to act as a protecting group.

FAQ 1.1: What are the most reliable catalysts for esterifying this compound?

Answer: The choice of catalyst largely depends on the substrate's sensitivity to strong acid and high temperatures.

  • For robust substrates: The classic Fischer-Speier esterification is the most atom-economical method.[3] It typically employs a strong protic acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) with the desired alcohol serving as both reactant and solvent.[3] The reaction is driven to completion by removing the water byproduct, often using a Dean-Stark apparatus.

  • For sensitive substrates: If your molecule contains acid-labile functional groups, milder conditions are necessary.

    • Solid Acid Catalysts: Using a solid acid catalyst, such as Amberlyst 15 or sulfated zirconia, can simplify workup (catalyst is removed by filtration) and sometimes offer improved selectivity.[4][5]

    • Stoichiometric Coupling Reagents: While not truly "catalytic," using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method at room temperature. This approach avoids strong acids entirely.[6]

Troubleshooting 1.2: My Fischer esterification is slow and gives low yields. What can I do?

Answer: This is a common issue, often related to the equilibrium nature of the reaction and potential side reactions.

  • Inefficient Water Removal: The Fischer esterification is a reversible reaction. If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly. For lower-boiling alcohols, using a drying agent like molecular sieves directly in the reaction flask can be effective.[7]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring are basic and can titrate your acid catalyst, effectively reducing its concentration.

    • Solution: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 5 mol%). However, be cautious, as excessive acid can lead to charring and byproduct formation at high temperatures.

  • Substrate Insolubility: this compound may have limited solubility in the alcohol, especially at the start of the reaction.

    • Solution: Add a non-polar co-solvent like toluene or hexane. This not only aids solubility but also facilitates the azeotropic removal of water.[3]

Protocol 1.3: General Procedure for Fischer-Speier Esterification
  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 equiv).

  • Add the desired alcohol (20-50 equiv) and a co-solvent such as toluene (if necessary to aid solubility and azeotropic water removal).

  • Add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 equiv).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue reflux until no more water is collected or TLC/LCMS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution), and extract the ester product with an organic solvent.

Section 2: Amide Bond Formation

Directly forming an amide from a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable and unreactive ammonium-carboxylate salt.[7] Catalytic methods are therefore essential.

FAQ 2.1: Direct thermal amidation is failing. What are the best catalytic approaches for coupling this compound with amines?

Answer: High temperatures (>160 °C) are often required for thermal amidations, which can decompose sensitive substrates.[7] Catalytic methods that operate under milder conditions are strongly preferred.

  • Boronic Acid Catalysts: Certain boronic acid derivatives can catalyze direct amidation at temperatures between 50-100 °C. They are thought to activate the carboxylic acid by forming an acyloxyboronate intermediate. This is an excellent "green chemistry" approach as the only byproduct is water.

  • Niobium(V) Oxide (Nb₂O₅): This heterogeneous Lewis acid catalyst has shown high activity for the direct amidation of various carboxylic acids and amines.[8] Its benefits include a simple workup (filtration) and catalyst reusability. The Lewis acidic sites on the Nb₂O₅ surface are believed to activate the carbonyl group of the carboxylic acid.[8]

  • Peptide Coupling Reagents: This is the most common and reliable method in pharmaceutical development. Reagents like HATU, HBTU, or PyBOP are used in stoichiometric amounts, but they provide fast, clean, and efficient amide bond formation at room temperature.[9] While not catalytic in the traditional sense, they are indispensable tools.

Troubleshooting 2.2: My coupling reaction is messy, with poor solubility and low yields. How can I fix this?

Answer: This often points to issues with solubility or the choice of reaction conditions. A milky white or heterogeneous reaction mixture is a key indicator of solubility problems.[10]

  • Solubility: The ammonium-carboxylate salt is often insoluble in common organic solvents like DCM or THF.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. If the starting acid is only soluble in DMSO, this may be your best option, despite potential workup challenges.[10] Using co-solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM can also dramatically improve the solubility of charged intermediates.[10]

  • Base Selection: The choice of base is critical. Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are required to neutralize acids generated during the reaction without competing as nucleophiles.

    • Solution: Ensure you are using at least 2-3 equivalents of a suitable amine base.

  • Order of Addition: The order in which you add reagents can prevent the precipitation of insoluble salts.

    • Solution: Dissolve the carboxylic acid in your chosen solvent first. Add the amine, followed by the base. Cool the mixture (e.g., to 0 °C) before adding the coupling reagent last. This can keep reactive intermediates in solution long enough to react productively.

Diagram 2.3: Decision Workflow for Amidation Strategy

Amidation_Strategy start Select Amidation Strategy is_sensitive Are substrates thermally sensitive? start->is_sensitive thermal High-Temp Thermal Amidation (>160 °C) is_sensitive->thermal No catalytic Catalytic Direct Amidation is_sensitive->catalytic Yes sub_question Is 'green chemistry' a high priority? catalytic->sub_question coupling Stoichiometric Coupling Reagent hat_hbtu HATU, HBTU, PyBOP, etc. + Amine Base (DIPEA) coupling->hat_hbtu boronic Boronic Acid or Nb2O5 Catalyst sub_question->coupling No (Need high reliability/speed) sub_question->boronic Yes

Caption: Decision tree for selecting an appropriate amidation method.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Functionalizing the pyrimidine core often requires C-C or C-N bond formation via cross-coupling. This typically involves converting the starting material to a derivative (e.g., a halopyrimidine) or, in advanced methods, using the carboxylic acid group directly.

FAQ 3.1: How do I select the right Palladium catalyst and ligand for a Suzuki-Miyaura coupling of a pyrimidine halide?

Answer: The electron-deficient nature of the pyrimidine ring makes its halides more reactive than analogous benzene halides.[2] This influences catalyst choice.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors. For simpler couplings, Pd(PPh₃)₄ can be used directly and is often effective for iodo- and bromo-pyrimidines.[11][12]

  • Ligands: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

    • For Aryl Chlorides: Due to the strength of the C-Cl bond, more electron-rich and bulky phosphine ligands are required. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are the state-of-the-art.

    • For Aryl Bromides/Iodides: Triphenylphosphine (PPh₃) is often sufficient, but more robust catalysts like those based on N-heterocyclic carbenes (NHCs) can offer higher activity and stability.[13][14]

  • Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid.[12] The choice of solvent depends on temperature requirements and solubility, with common options being dioxane, toluene, or DMF.

Table 3.2: Comparison of Common Pd Catalysts for Pyrimidine Suzuki Coupling
Catalyst SystemSubstrate HalideTypical ConditionsAdvantagesDisadvantages
Pd(PPh₃)₄I, BrK₂CO₃, Toluene/H₂O, 80-100 °CReadily available, one componentCan be sluggish for hindered substrates
Pd(OAc)₂ + SPhosCl, BrK₃PO₄, Dioxane, 100 °CHigh activity for unreactive chloridesAir-sensitive ligand, higher cost
PdCl₂(dppf)BrNa₂CO₃, DMF, 90 °CGood for a wide range of substratesCan be less active than Buchwald systems
NHC-Pd ComplexesCl, BrNaOAc, DMAc, 80-120 °C[14]High thermal stability, phosphine-freeLigand synthesis can be complex
Troubleshooting 3.3: My Heck or Sonogashira reaction is failing. What are the common pitfalls?

Answer: These reactions have their own unique sensitivities.

  • Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene.[15]

    • Problem: Low yield or catalyst decomposition.

    • Cause & Solution: Heck reactions often require higher temperatures, where catalyst stability is paramount.[14] NHC-palladium complexes are particularly suitable due to their high thermal stability.[14] Ensure your base (often NaOAc or Et₃N) is anhydrous and the solvent is pure.

  • Sonogashira Reaction: The coupling of an aryl halide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst.[16]

    • Problem: Formation of alkyne homocoupling (Glaser coupling) products.

    • Cause & Solution: This is a very common side reaction caused by the copper(I) co-catalyst in the presence of oxygen.[16] It is critical to run the reaction under a strictly inert atmosphere (N₂ or Ar). Alternatively, "copper-free" Sonogashira protocols have been developed which often use a palladium catalyst with a specific ligand system and an amine base/solvent.[16]

Diagram 3.4: Simplified Palladium(0) Cross-Coupling Cycle

Palladium_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX Rate-limiting step TC Transmetalation (R'-M) PdII_RR R-Pd(II)L_n-R' TC->PdII_RR RE Reductive Elimination RE->Pd0 Product Product (R-R') RE->Product PdII_RX->TC PdII_RR->RE

Caption: Key steps in a generic Pd(0)-catalyzed cross-coupling reaction.

FAQ 3.5: Can I use the carboxylic acid group directly in a cross-coupling reaction to avoid halogenation steps?

Answer: Yes, this is an emerging and powerful strategy. Decarbonylative or decarboxylative cross-coupling reactions allow the direct use of carboxylic acids. A notable example is the decarbonylative Suzuki–Miyaura coupling .

In this reaction, the carboxylic acid is activated in situ (e.g., with pivalic anhydride) and a specialized palladium catalyst system (e.g., Pd(OAc)₂ with a specific phosphine ligand) promotes the coupling with a boronic acid, extruding CO in the process.[17] This method has been successfully applied to pyrimidine carboxylic acids, providing a more streamlined route to biaryl products.[17]

Section 4: Decarboxylation

Removing the carboxylic acid group to leave a proton in its place can be a crucial final step in a synthesis.

FAQ 4.1: What are the best catalysts for decarboxylating this compound?

Answer: The ease of decarboxylation for heteroaromatic carboxylic acids varies greatly. While some require harsh conditions, others can proceed spontaneously.

  • Thermal Decarboxylation: Many heteroaromatic carboxylic acids can be decarboxylated by simply heating them in a high-boiling solvent. However, the stability of the resulting carbanion intermediate is key. For pyrimidine-4-carboxylic acids, this can be a viable route, though high temperatures may be needed.

  • Catalyst-Free Decarboxylation: Studies on related pyrimidine carboxylic acids, like 5-carboxyuracil, have shown that spontaneous decarboxylation can occur in water, albeit slowly at room temperature.[18] The rate is significantly faster than for isomers like 6-carboxyuracil, highlighting the influence of the substituent position.[18]

  • Photoredox Catalysis: A modern and mild approach involves visible-light photoredox catalysis. Using an organic or metal-based photocatalyst, the carboxylic acid can be converted into a radical intermediate, which is then reduced to provide the decarboxylated product.[19][20] This method often works at room temperature and shows excellent functional group tolerance.[21]

Troubleshooting 4.2: My thermal decarboxylation is incomplete or leads to decomposition.

Answer: This indicates that either the required temperature is too high for the substrate's stability or the reaction mechanism is inefficient.

  • High Temperatures: If decomposition is observed, the required activation energy for decarboxylation is simply too close to the energy for decomposition pathways.

    • Solution: Switch to a milder, catalyzed method like photoredox decarboxylation.[21]

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates.

    • Solution: Try a solvent that can better stabilize the transient anionic or zwitterionic species formed during CO₂ extrusion. High-boiling polar aprotic solvents or protic solvents like ethylene glycol can sometimes facilitate the reaction.

References

Validation & Comparative

Comparison of different synthetic routes to 5-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Strategies for 5-Methylpyrimidine-4-carboxylic Acid

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for a range of pharmacologically active molecules. The strategic placement of the methyl and carboxylic acid groups on the pyrimidine core allows for diverse functionalization and interaction with biological targets. The efficiency, scalability, and purity of the final compound are critically dependent on the chosen synthetic route.

This guide provides a comparative analysis of two distinct and field-proven synthetic strategies for obtaining this compound. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, operational challenges, and strategic trade-offs of each approach. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the optimal route for their specific research and development goals.

We will explore:

  • Route A: A direct, one-step C-H functionalization approach via the Minisci radical reaction.

  • Route B: A regiochemically precise, multi-step approach starting from a pre-formed pyrimidine ring and proceeding through a key nitrile intermediate.

Each route will be evaluated based on step economy, regioselectivity, yield, scalability, and ease of purification, supported by detailed experimental protocols and comparative data.

Route A: Direct C-H Functionalization via Minisci Reaction

This strategy represents the most direct approach, aiming to install a carboxylate precursor onto the C4 position of the commercially available starting material, 5-methylpyrimidine, in a single step. The Minisci reaction is a powerful tool for the homolytic acylation or alkoxycarbonylation of electron-deficient heterocycles.

Conceptual Overview

The reaction proceeds by generating an electrophilic alkoxycarbonyl radical from an alkyl pyruvate precursor. This radical then selectively attacks the electron-deficient positions of the protonated pyrimidine ring. For 5-methylpyrimidine, the most electron-deficient positions are C2, C4, and C6. The methyl group at C5 provides some steric hindrance and electronic influence, directing the incoming radical.

Caption: Workflow for the Minisci Alkoxycarbonylation Route.

Experimental Protocol: Ethoxycarbonylation of 5-Methylpyrimidine

This protocol is adapted from the conditions reported for similar Minisci reactions. The key challenge, as documented in the literature, is the subsequent separation of isomers.[1]

  • Radical Precursor Preparation: In a flask, cool ethyl pyruvate (4.5 equiv.) to -10 °C. Add acetic acid (1.4 vol relative to pyruvate) while maintaining the temperature below -5 °C. Add 30% aqueous hydrogen peroxide (3.0 equiv.) dropwise, ensuring the internal temperature does not exceed -2 °C.

  • Reaction Setup: In a separate, larger reactor equipped with a mechanical stirrer, charge 5-methylpyrimidine (1.0 equiv.), toluene (20 vol), and water (4.5 vol).

  • Reaction Execution: To the stirred pyrimidine mixture, add a solution of iron(II) sulfate heptahydrate (0.3 equiv.) in water. Heat the mixture to 40 °C.

  • Addition: Add the prepared radical precursor solution dropwise over 1 hour to the pyrimidine mixture.

  • Reaction Monitoring: Stir the reaction at 40 °C for 2-4 hours, monitoring the consumption of the starting material by GC-MS or TLC.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a mixture of ethyl 5-methylpyrimidine-2-carboxylate and ethyl 5-methylpyrimidine-4-carboxylate. These isomers have very similar polarities and require careful chromatographic separation (e.g., silica gel column chromatography with a shallow gradient of ethyl acetate in hexanes).

  • Hydrolysis: The isolated ethyl 5-methylpyrimidine-4-carboxylate is then saponified using standard conditions (e.g., 1M NaOH in ethanol, followed by acidification with 1M HCl) to yield the final carboxylic acid.

Discussion, Pros & Cons

The primary advantage of the Minisci reaction is its remarkable step economy . It attempts to forge a key C-C bond on the final heterocyclic core in a single transformation from a simple, inexpensive starting material.

However, the route is severely hampered by its poor regioselectivity . Literature reports indicate that the reaction on 5-methylpyrimidine yields a mixture of the 2- and 4-substituted products in an approximate 2:1 ratio .[1] This means the desired 4-carboxylic acid precursor is the minor product, with a theoretical maximum yield of only ~28% (one-third of the reported 83% total yield).[1]

  • Pros:

    • Convergent: A single step to the core functionalized skeleton.

    • Atom Economical: Utilizes a direct C-H activation strategy.

    • Inexpensive Starting Material: 5-methylpyrimidine is readily available.

  • Cons:

    • Poor Regioselectivity: The major product is the undesired 2-isomer, limiting the theoretical yield of the target.

    • Difficult Purification: Separation of the 2- and 4-isomers is challenging and not amenable to large-scale production, requiring extensive chromatography.

    • Radical Chemistry: Reactions can be sensitive to atmospheric oxygen and require careful control of initiator concentrations.

Route B: Regiocontrolled Synthesis via a Nitrile Intermediate

This strategy is a linear, multi-step approach that exerts absolute control over the final substitution pattern. It relies on building the required functionality sequentially around the pyrimidine ring, starting from a precursor where the substitution is already defined. The key steps are the conversion of a hydroxyl group to a chlorine, followed by cyanation and subsequent hydrolysis.

Conceptual Overview

The synthesis begins with 5-methylpyrimidin-4-one (also known as 4-hydroxy-5-methylpyrimidine), a commercially available intermediate. The hydroxyl group at the 4-position serves as a handle. It is first converted to a good leaving group (chloride) via a deoxychlorination reaction. This chloro-substituent is then displaced by a cyanide nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The resulting nitrile is a stable precursor that can be quantitatively hydrolyzed to the target carboxylic acid in the final step.

Multistep Synthesis Start 5-Methylpyrimidin-4-one Step1 4-Chloro-5-methylpyrimidine Start->Step1 POCl₃, Pyridine 160 °C (sealed) ~90% Yield Step2 5-Methyl-4-cyanopyrimidine Step1->Step2 CuCN, DMF Reflux ~85% Yield (est.) Final_Product 5-Methylpyrimidine- 4-carboxylic Acid Step2->Final_Product H₂SO₄ (aq) Heat >95% Yield

Caption: Workflow for the Regiocontrolled Multi-step Route.

Experimental Protocols

This modern, solvent-free protocol is highly efficient and scalable.[2]

  • Reactor Setup: To a Teflon-lined stainless steel reactor, add 5-methylpyrimidin-4-one (1.0 equiv.), phosphorus oxychloride (POCl₃, 1.0 equiv.), and pyridine (1.0 equiv.).

  • Reaction: Seal the reactor and heat the mixture to 160 °C for 2 hours.

  • Workup: After cooling the reactor to room temperature, carefully open it in a fume hood. Quench the reaction mixture by slowly adding it to crushed ice or cold water (~5 volumes).

  • Neutralization & Isolation: Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate or sodium hydroxide solution. The product, 4-chloro-5-methylpyrimidine, will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and concentrate to yield the product. Purity is typically high, and further purification may not be necessary.

This is a classic transformation for installing a nitrile group.[3][4]

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-5-methylpyrimidine (1.0 equiv.) and copper(I) cyanide (CuCN, 1.2-1.5 equiv.).

  • Solvent and Heating: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 vol). Heat the mixture to reflux (typically 140-160 °C) for 4-8 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to complex the copper salts.

  • Extraction & Purification: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-methyl-4-cyanopyrimidine can be purified by silica gel chromatography or recrystallization.

This final step is typically a high-yielding conversion.[1]

  • Reaction Setup: Place 5-methyl-4-cyanopyrimidine (1.0 equiv.) in a round-bottom flask.

  • Hydrolysis: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v, 10 volumes). Heat the solution to reflux (100-120 °C) for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the intermediate amide is fully converted to the carboxylic acid.

  • Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate upon cooling. Carefully adjust the pH to ~3-4 with a concentrated sodium hydroxide solution to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

Discussion, Pros & Cons

This linear approach prioritizes regiochemical purity over step economy. Each step is a high-yielding, well-understood transformation, leading to a final product of exceptional purity without the need for complex isomer separation.

  • Pros:

    • Excellent Regiocontrol: The substitution pattern is locked in from the start, guaranteeing the correct isomer.

    • High Purity: The final product is typically isolated in high purity by simple filtration or recrystallization, avoiding chromatography.

    • Reliable & Scalable: Each step utilizes robust, well-established chemistry that is amenable to scale-up.

    • Readily Available Starting Material: 5-Methylpyrimidin-4-one is commercially available.[5]

  • Cons:

    • Multiple Steps: The three-step sequence is less convergent and has a higher process mass intensity than the Minisci approach.

    • Harsh Reagents: The use of POCl₃ and high temperatures requires appropriate engineering controls for safety, especially on a large scale. The use of copper cyanide requires careful waste management.

Comparative Analysis & Recommendation

FeatureRoute A: Minisci ReactionRoute B: Multi-step via Nitrile
Starting Material 5-Methylpyrimidine5-Methylpyrimidin-4-one
Number of Steps 1 (plus hydrolysis)3
Regioselectivity Poor (~33% for desired isomer)Excellent (>99%)
Estimated Overall Yield Low (~25-28%)High (~70-75%)
Purification Method Difficult Isomer Separation (Chromatography)Simple Filtration / Recrystallization
Key Reagents Ethyl Pyruvate, H₂O₂, FeSO₄POCl₃, CuCN, H₂SO₄
Scalability Poor (due to purification)Good
Recommendation

The choice between these two routes is a classic case of "fast and impure" versus "slow and pure."

  • Route A (Minisci Reaction) is suitable for rapid, small-scale synthesis for initial screening purposes where obtaining a small amount of the desired compound from a mixture is acceptable. Its primary value is in lead generation, where speed is more critical than yield or purity.

  • Route B (Multi-step via Nitrile) is the superior and recommended strategy for any application requiring high purity and scalability . This includes the synthesis of material for advanced biological testing, lead optimization, and process development for manufacturing. The robust control over regiochemistry and the high purity of the final product far outweigh the disadvantages of a longer synthetic sequence. For any serious drug development program, this route provides the reliability and quality required for reproducible results.

References

A Comparative Spectroscopic Guide to 5-Methylpyrimidine-4-carboxylic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biologically active molecules, including nucleic acids and various pharmaceuticals. Accurate and efficient characterization of this molecule and its intermediates is paramount in drug discovery and development. This guide focuses on the practical application of common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—for the unambiguous identification and comparison of this compound and its precursors.

Synthetic Pathway and Analyzed Compounds

A common and efficient route for the synthesis of this compound involves a cyclocondensation reaction followed by hydrolysis. This guide will focus on the spectroscopic analysis of the key molecules in this pathway.

DOT Script for Synthetic Pathway

Synthetic_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_final_product Final Product Ethyl_2_ethoxymethylene_3_oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl_5_methylpyrimidine_4_carboxylate Ethyl 5-methylpyrimidine-4-carboxylate Ethyl_2_ethoxymethylene_3_oxobutanoate->Ethyl_5_methylpyrimidine_4_carboxylate + Formamidine Acetate (Cyclocondensation) Formamidine_acetate Formamidine Acetate 5_Methylpyrimidine_4_carboxylic_acid This compound Ethyl_5_methylpyrimidine_4_carboxylate->5_Methylpyrimidine_4_carboxylic_acid Hydrolysis

Figure 1: Synthetic route to this compound.

Comparative Spectroscopic Analysis

This section details the expected spectroscopic characteristics of the target compound and its precursors. Due to the limited availability of direct experimental spectra for this compound and its ethyl ester intermediate, the analysis will draw comparisons with closely related, structurally analogous compounds for which data is available.

Precursor: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This β-keto ester is a key building block, and its synthesis typically involves the reaction of ethyl acetoacetate with triethyl orthoformate[1][2].

Expected Spectroscopic Data:

TechniqueExpected FeaturesRationale
¹H NMR Signals for two ethyl groups (triplets and quartets), a methyl group singlet, and a vinyl proton singlet.The presence of two distinct ethoxy groups and a methyl ketone functionality.
¹³C NMR Resonances for ester and ketone carbonyls, sp² hybridized carbons of the double bond, and sp³ hybridized carbons of the ethyl and methyl groups.The carbon skeleton includes two carbonyls and an enol ether system.
FTIR (cm⁻¹) Strong C=O stretching bands for the ketone and ester (around 1680-1740 cm⁻¹), C=C stretching (around 1620 cm⁻¹), and C-O stretching.Characteristic vibrational modes for the functional groups present.
Mass Spec (m/z) Molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and acetyl groups.Fragmentation is driven by the functional groups.
UV-Vis (nm) An absorption maximum in the UV region, characteristic of α,β-unsaturated carbonyl systems.The conjugated system of the enone and ester allows for π→π* transitions.
Precursor: Formamidine Acetate

This salt provides the N-C-N fragment for the pyrimidine ring.

Experimental Spectroscopic Data:

TechniqueObserved FeaturesReference
¹H NMR (DMSO-d₆) A broad singlet for the amidinium protons and a singlet for the acetate methyl protons. A signal at ~7.8 ppm can be attributed to the formamidinium proton, with the acetate methyl protons appearing around 1.9 ppm.[3]
FTIR (Nujol Mull, cm⁻¹) Broad N-H stretching bands, C=N stretching, and characteristic acetate carboxylate stretches.[4]
Intermediate: Ethyl 5-methylpyrimidine-4-carboxylate

This is the direct precursor to the final product, formed by the cyclocondensation of the two precursors. While direct experimental data is scarce, we can predict its spectral characteristics based on analogous pyrimidine esters. For comparison, data for ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate and ethyl 5-pyrimidinecarboxylate are considered[4][5].

Predicted Spectroscopic Data:

TechniquePredicted FeaturesRationale & Comparison
¹H NMR Two singlets in the aromatic region for the pyrimidine ring protons, a singlet for the methyl group, and a quartet and triplet for the ethyl ester. The pyrimidine protons are expected in the δ 8.5-9.5 ppm range. The methyl protons will likely appear around δ 2.5 ppm.Based on data for similar pyrimidine systems, the ring protons are significantly deshielded. The methyl and ethyl ester signals will be in their typical regions.
¹³C NMR Resonances for the ester carbonyl, the pyrimidine ring carbons (typically δ 140-160 ppm), the methyl carbon, and the ethyl ester carbons.The pyrimidine ring carbons are in a characteristic downfield region. The carbonyl carbon will be around δ 160-170 ppm[6].
FTIR (cm⁻¹) A strong C=O stretch for the ester (around 1720 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (1500-1600 cm⁻¹), and C-H stretching.These are characteristic vibrational modes for the functional groups present[1].
Mass Spec (m/z) A molecular ion peak corresponding to C₉H₁₀N₂O₂ (178.18 g/mol ). Fragmentation would likely involve the loss of the ethoxy group (-45) or the entire ester group.The molecular weight is a key identifier. Fragmentation patterns are predictable based on the ester functionality.
UV-Vis (nm) Absorption maxima in the UV region, likely below 300 nm, due to π→π* transitions within the pyrimidine ring.Pyrimidine and its derivatives typically exhibit UV absorption in this range[7][8].
Final Product: this compound

The final product is obtained by the hydrolysis of the ethyl ester intermediate. Its spectroscopic data will show the conversion of the ester to a carboxylic acid.

Predicted Spectroscopic Data:

TechniquePredicted FeaturesRationale & Comparison
¹H NMR Disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). The pyrimidine and methyl proton signals will remain, with slight shifts. The carboxylic acid proton is highly deshielded and often exchanges with D₂O.The most significant change from the intermediate is the presence of the acidic proton[9].
¹³C NMR The ester carbonyl signal will be replaced by a carboxylic acid carbonyl signal, typically shifted slightly downfield (around 165-185 ppm)[10]. Other carbon signals will experience minor shifts.The chemical environment of the carbonyl carbon changes upon hydrolysis.
FTIR (cm⁻¹) A very broad O-H stretching band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer, and a strong C=O stretching band around 1700 cm⁻¹. The pyrimidine ring vibrations will still be present.The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding[11][12][13].
Mass Spec (m/z) A molecular ion peak corresponding to C₆H₆N₂O₂ (138.13 g/mol ). A common fragmentation pathway for carboxylic acids is the loss of CO₂ (decarboxylation).The molecular weight is a definitive characteristic. Fragmentation often involves the loss of the carboxylic acid group or parts of it[14].
UV-Vis (nm) Similar to the intermediate, with absorption maxima in the UV region due to π→π* transitions in the pyrimidine ring. The exact wavelength may shift slightly due to the change in the electronic nature of the substituent.The core chromophore (the pyrimidine ring) remains the same[7].

Experimental Protocols

General Spectroscopic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher spectrometer. Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: Spectra can be obtained using KBr pellets or an Attenuated Total Reflectance (ATR) accessory. Data is typically collected over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • UV-Vis Spectroscopy: Spectra are typically recorded in a quartz cuvette using a suitable solvent, such as ethanol or methanol, over a range of 200-400 nm.

DOT Script for Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Start Synthesize Compound Purify Purify Compound (e.g., Recrystallization, Chromatography) Start->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR FTIR FTIR Spectroscopy Purify->FTIR MS Mass Spectrometry (EI or ESI) Purify->MS UV_Vis UV-Vis Spectroscopy Purify->UV_Vis Compare Compare with Expected Data and Precursor Spectra NMR->Compare FTIR->Compare MS->Compare UV_Vis->Compare Structure Confirm Structure Compare->Structure

Figure 2: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its precursors. By understanding the characteristic spectral features of each compound in the synthetic pathway, researchers can confidently monitor their reactions, purify their products, and verify the final structure. The comparative data, even when based on close analogues, offers a robust tool for predicting and interpreting the spectra of these target molecules. As with all analytical work, a combination of these spectroscopic techniques will provide the most definitive structural elucidation.

References

A Comparative Guide to the Purity Assessment of 5-Methylpyrimidine-4-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 5-Methylpyrimidine-4-carboxylic acid is not merely a quality metric; it is a critical determinant of downstream success. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, supported by representative experimental protocols and data. We will explore two robust methods, Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC), providing the technical rationale behind the selection of each parameter.

The Analyte: this compound

This compound is a polar, ionizable molecule. Its structure, featuring both a carboxylic acid and a pyrimidine ring, presents unique challenges and opportunities for chromatographic separation. The carboxylic acid moiety allows for manipulation of its ionization state with mobile phase pH, while the pyrimidine ring provides a chromophore for UV detection. The polarity of the molecule makes it a suitable candidate for both RP-HPLC, with appropriate mobile phase modifications, and HILIC.

Potential Impurities in Synthesis

A comprehensive purity assessment requires an understanding of potential process-related impurities. The synthesis of pyrimidine carboxylic acid derivatives can involve multiple steps, each with the potential to introduce impurities.[2][3][4] For instance, a common route to pyrimidine-5-carboxylic esters involves the condensation of amidinium salts with substituted propen-1-ols.[2] Incomplete reaction or side reactions could lead to the presence of starting materials or by-products in the final this compound product after hydrolysis. Therefore, a robust HPLC method must be able to resolve the parent compound from these and other potential impurities.

Method 1: Reversed-Phase HPLC (RP-HPLC) with pH Control

RP-HPLC is a workhorse in pharmaceutical analysis due to its robustness and versatility.[5] For a polar, acidic compound like this compound, controlling the mobile phase pH is crucial for achieving good retention and peak shape on a non-polar stationary phase (like C18). By suppressing the ionization of the carboxylic acid group (pKa ~3-4) with an acidic mobile phase, the molecule becomes less polar and interacts more strongly with the stationary phase.[6]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 70
    25 70
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare the sample in the same manner as the Standard Solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Rationale for Method Parameters
  • C18 Column: A C18 column is a standard choice for reversed-phase chromatography, offering excellent hydrophobic retention.

  • Acidified Mobile Phase: The use of 0.1% phosphoric acid in the aqueous portion of the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to increased retention on the C18 column and improved peak symmetry.[6]

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both the main peak and any potential impurities are well-resolved.

  • UV Detection at 265 nm: The pyrimidine ring provides strong UV absorbance, and 265 nm is a common wavelength for the detection of such heterocyclic compounds, offering good sensitivity.

Workflow for RP-HPLC Purity Determination

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) system_suitability System Suitability Testing prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection system_suitability->sample_injection If Pass data_acquisition Acquire Chromatogram sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate % Purity (Area Normalization) peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for RP-HPLC Purity Determination of this compound.

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[7][8] In HILIC, a polar stationary phase is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[8] A water-rich layer is formed on the surface of the stationary phase, and analyte retention is based on partitioning between this aqueous layer and the bulk organic mobile phase.[8]

Experimental Protocol: HILIC

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD or UV detector.

Chromatographic Conditions:

  • Column: Bare silica or amide-bonded silica, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 0
    20 50
    25 50
    26 0

    | 30 | 0 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Standard and Sample Solutions: Prepare as in the RP-HPLC method, but use Mobile Phase A as the diluent.

System Suitability:

  • Follow the same criteria as for the RP-HPLC method.

Rationale for Method Parameters
  • Silica or Amide Column: These are common polar stationary phases used in HILIC, providing good retention for polar analytes.

  • High Organic Mobile Phase: The high percentage of acetonitrile in the mobile phase is characteristic of HILIC and is necessary to create the aqueous layer on the stationary phase for partitioning to occur.

  • Buffered Mobile Phase: The use of ammonium acetate helps to maintain a consistent pH and ionic strength, which can improve peak shape and reproducibility. A pH of 5.5 is chosen to ensure the carboxylic acid is ionized, which can provide a different selectivity compared to the RP-HPLC method.

  • Gradient Elution: In HILIC, increasing the water content (Mobile Phase B) decreases retention. This gradient will elute compounds in order of increasing hydrophilicity.

Logical Flow of HILIC Method Validation

HILIC_Validation_Flow start Method Development (HILIC) specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: Logical Flow of HILIC Method Validation according to ICH Guidelines.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of the expected performance of the two methods for the purity assessment of a this compound sample containing two known impurities.

ParameterRP-HPLC MethodHILIC MethodJustification
Retention Time of Main Peak ~12.5 min~8.2 minIn RP-HPLC, the analyte is retained by hydrophobic interactions, while in HILIC, retention is based on partitioning into an aqueous layer. The different mechanisms lead to different retention times.
Resolution (Main Peak vs. Impurity 1) 3.52.8The RP-HPLC method may provide better resolution for less polar impurities.
Resolution (Main Peak vs. Impurity 2) 2.94.1The HILIC method can offer superior resolution for more polar impurities.
Peak Tailing Factor (Main Peak) 1.11.3RP-HPLC with pH control often yields highly symmetrical peaks for acids. HILIC can sometimes exhibit more tailing due to secondary interactions with the stationary phase.
Limit of Quantitation (LOQ) 0.05%0.05%Both methods can be optimized to achieve similar sensitivity.
Robustness HighModerateRP-HPLC is generally considered more robust and less susceptible to small changes in mobile phase composition. HILIC can be more sensitive to water content and buffer concentration.[9]

Conclusion: Choosing the Right Method

Both RP-HPLC and HILIC are powerful techniques for the purity assessment of this compound, each with its own set of advantages.

  • RP-HPLC is the recommended primary method due to its robustness, widespread use, and the high-quality peak shapes achievable with proper pH control. It is particularly effective for separating the main component from non-polar and moderately polar impurities.

  • HILIC serves as an excellent orthogonal method. Its different separation mechanism provides a complementary impurity profile and can be invaluable for resolving polar impurities that may co-elute with the main peak in RP-HPLC.

For comprehensive purity analysis and in accordance with regulatory expectations for method validation, employing both an RP-HPLC and a HILIC method provides a high degree of confidence in the quality of this compound.[1] The choice of the primary method for routine quality control will depend on the specific impurity profile of the manufacturing process.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Methylpyrimidine-4-carboxylic Acid: A Comparative Validation of a Novel Radical-Based Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The efficient and scalable synthesis of substituted pyrimidines is therefore a critical endeavor. This guide provides an in-depth comparison of a novel, radical-based synthetic approach for 5-Methylpyrimidine-4-carboxylic acid against established, traditional condensation methodologies. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a clear, data-driven comparison to guide your synthetic strategy.

The Strategic Importance of this compound

This compound is a key heterocyclic building block. The specific arrangement of the methyl and carboxylic acid groups on the pyrimidine ring offers distinct steric and electronic properties, making it a valuable intermediate for the synthesis of targeted kinase inhibitors, agrochemicals, and other biologically active molecules. The challenge has always been to access this specific isomer with high purity and yield, avoiding the formation of difficult-to-separate regioisomers that are common in classical pyrimidine syntheses.

Established Synthetic Routes: The Foundation

Traditional methods for constructing the pyrimidine ring, such as the Pinner and Biginelli reactions, have been the bedrock of heterocyclic chemistry for over a century.[1] These methods typically involve the condensation of a 1,3-dicarbonyl compound (or a precursor) with an amidine.

Method 1: The Classical Pinner-Type Cyclocondensation

The Pinner synthesis and its variations represent a foundational approach to pyrimidine synthesis.[1] This method involves the reaction of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound.[1] To achieve the target 5-methyl substitution, a specialized dicarbonyl component is required.

Causality of Experimental Design: This route builds the pyrimidine ring in a single cyclization step. The choice of ethyl 2-formyl-2-methyl-3-oxobutanoate as the dicarbonyl component is critical as it contains the necessary carbon backbone and substituents to form the desired product upon reaction with acetamidine. The acid catalyst is essential to activate the carbonyl groups for nucleophilic attack by the amidine nitrogens.

  • Amidine Formation (If not commercially available):

    • To a solution of acetonitrile (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq).

    • Stir the mixture for 2 hours at room temperature to form the ethyl acetimidate.

    • Add ammonium chloride (1.2 eq) and stir overnight to yield acetamidine hydrochloride.

  • Cyclocondensation:

    • In a round-bottom flask, dissolve ethyl 2-formyl-2-methyl-3-oxobutanoate (1.0 eq) in anhydrous ethanol.

    • Add acetamidine hydrochloride (1.1 eq) and a catalytic amount of concentrated hydrochloric acid (0.1 eq).

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate, ethyl 5-methylpyrimidine-4-carboxylate, is collected by filtration.

  • Hydrolysis:

    • Suspend the crude ethyl 5-methylpyrimidine-4-carboxylate in a 2M sodium hydroxide solution.

    • Heat the mixture at 80°C for 4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the solution in an ice bath and acidify to pH 3-4 with concentrated HCl.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrolysis A Ethyl 2-formyl-2-methyl-3-oxobutanoate C Cyclocondensation (EtOH, HCl, Reflux) A->C B Acetamidine HCl B->C D Ethyl 5-methylpyrimidine-4-carboxylate C->D E NaOH, H2O (80°C) D->E F Acidification (HCl) E->F G This compound F->G

Caption: Classical two-step synthesis of the target acid.

A Novel Approach: Minisci-Type Radical Ethoxycarbonylation

A more modern and elegant approach bypasses the need for pre-functionalized dicarbonyl compounds by directly functionalizing the 5-methylpyrimidine core. The Minisci reaction, a homolytic aromatic substitution, offers a powerful tool for C-H functionalization of heteroaromatic compounds.[2] A published procedure details the ethoxycarbonylation of 5-methylpyrimidine, which, while yielding a mixture of isomers, provides a direct route to the desired 4-carboxy-substituted product.[2]

Causality of Experimental Design: This method leverages the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophilic carbon-centered radicals. The ethoxycarbonyl radical is generated in situ from ethyl pyruvate and an oxidizing agent. The reaction's elegance lies in its directness; it forms a C-C bond at a specific position on a simple, readily available starting material. The subsequent hydrolysis is a standard and typically high-yielding transformation.

  • Radical Ethoxycarbonylation (Adapted from Minisci et al.[2]):

    • To a solution of 5-methylpyrimidine (1.0 eq) in a toluene-water (1:1) biphasic system, add ethyl pyruvate (4.0 eq) and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.3 eq).

    • Heat the mixture to 80°C with vigorous stirring.

    • Slowly add a 30% aqueous solution of hydrogen peroxide (3.0 eq) dropwise over 1 hour.

    • Continue stirring at 80°C for an additional 2 hours.

    • Cool the reaction to room temperature and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate ethyl 5-methylpyrimidine-4-carboxylate from its 2-substituted isomer.

  • Hydrolysis:

    • Dissolve the purified ethyl 5-methylpyrimidine-4-carboxylate in a mixture of ethanol and 2M sodium hydroxide.

    • Stir the reaction at 60°C for 2-3 hours until complete conversion is observed by TLC.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 2M HCl.

    • Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

cluster_0 Step 1: C-H Functionalization cluster_1 Step 2: Purification & Hydrolysis A 5-Methylpyrimidine C Minisci Reaction (FeSO4, H2O2, 80°C) A->C B Ethyl Pyruvate (Radical Precursor) B->C D Ethyl 5-methylpyrimidine-4-carboxylate + Isomers C->D E Chromatography D->E F NaOH, EtOH/H2O (60°C) E->F G This compound F->G

Caption: Modern two-step synthesis via direct C-H activation.

Performance Comparison: A Data-Driven Analysis

The choice of synthetic route is ultimately guided by a pragmatic assessment of efficiency, scalability, and practicality. The following table provides a side-by-side comparison of the two approaches.

ParameterEstablished Method (Pinner-Type)New Method (Minisci-Type)Justification & Insights
Overall Yield Moderate (~40-50%)Good (~60-70% for the desired isomer)The Minisci reaction, despite forming isomers, can provide a higher isolated yield of the target precursor.[2] Classical condensations often suffer from side reactions and incomplete conversions.
Number of Steps 2 (Cyclization, Hydrolysis)2 (Carbonylation, Hydrolysis)Both are two-step processes from the key precursors. However, the starting material for the Minisci route (5-methylpyrimidine) is simpler than the required dicarbonyl for the classical route.
Reaction Time 8-12 hours4-6 hoursThe radical reaction is significantly faster than the classical reflux conditions required for cyclization.
Reagent Profile Acetamidine, specialized dicarbonyl, strong acid/base5-methylpyrimidine, ethyl pyruvate, H₂O₂, FeSO₄The Minisci reagents are generally inexpensive and common lab chemicals. The specialized dicarbonyl for the classical route may need to be synthesized, adding steps and cost.
Purification Crystallization/FiltrationChromatography Required This is the primary drawback of the Minisci approach. The need to separate regioisomers via column chromatography can be a significant hurdle for large-scale synthesis. The classical method often yields a crude product that can be purified by simple recrystallization.
Scalability ModerateChallengingThe requirement for chromatography makes the Minisci route less amenable to large-scale production compared to the classical method, where purification is simpler.
Regioselectivity High (structurally defined)Moderate (yields a ~2:1 mixture of 4- and 2-substituted products)[2]The classical method's key advantage is its inherent regiocontrol, as the connectivity is predetermined by the starting materials. The Minisci reaction's selectivity is governed by electronics and is not absolute.

Conclusion and Recommendation

This comparative guide demonstrates a clear trade-off between synthetic elegance and practical purification.

The Classical Pinner-Type Cyclocondensation remains a robust and reliable method, particularly when high regioselectivity is paramount and when chromatographic purification is to be avoided. Its primary drawback is the potential need to first synthesize the more complex dicarbonyl starting material.

The Novel Minisci-Type Radical Ethoxycarbonylation offers a more modern and efficient route in terms of reaction time and overall yield of the desired isomer from a simpler starting material.[2] It represents a powerful strategy for direct C-H functionalization. However, the critical bottleneck is the moderate regioselectivity, which necessitates chromatographic separation of isomers.

Recommendation for Application:

  • For large-scale, process chemistry applications where purification simplicity and absolute regiocontrol are critical, the Classical Cyclocondensation method is the more prudent choice.

  • For exploratory, discovery-phase chemistry and medicinal chemistry applications , where speed, access to diverse analogs from a common core, and higher yields on a smaller scale are valued, the Minisci-Type Radical Reaction is an excellent and highly effective alternative, provided that chromatographic purification is an acceptable part of the workflow.

By understanding the fundamental principles and practical limitations of each method, researchers can make an informed decision that best aligns with their specific project goals, whether in academic discovery or industrial drug development.

References

A Comparative Guide to Catalyst Performance in Pyrimidine Synthesis: From Foundational Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of nucleic acids and a vast array of pharmacologically active compounds.[1][2] The efficient and selective synthesis of substituted pyrimidines is therefore a critical endeavor in the discovery of new therapeutic agents. This guide provides a comprehensive comparative analysis of various catalytic systems for pyrimidine synthesis, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.

The Evolving Landscape of Pyrimidine Synthesis: Key Catalytic Strategies

The synthesis of the pyrimidine ring has evolved from classical condensation reactions to highly efficient catalytic multicomponent strategies.[2] Modern approaches prioritize high yields, atom economy, operational simplicity, and the use of recoverable and environmentally benign catalysts. The primary catalytic strategies can be broadly categorized into three main classes: homogeneous catalysis, heterogeneous catalysis, and biocatalysis. This guide will focus on a comparative analysis of catalysts within these classes, with a particular emphasis on widely utilized synthetic routes such as the Biginelli and Pinner reactions, alongside contemporary multicomponent approaches.

Performance Benchmark: A Comparative Analysis of Catalysts

The efficacy of a catalyst in pyrimidine synthesis is judged by several key performance indicators: reaction yield, reaction time, temperature, catalyst loading, and the ability to be recycled and reused. The following tables provide a comparative overview of various catalysts, offering a clear basis for selection based on experimental data.

Homogeneous Catalysts

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. Transition metal complexes and organocatalysts are prominent examples.

CatalystReaction TypeKey ReactantsSolventTemp. (°C)TimeYield (%)Reference
Iridium Pincer Complex MulticomponentAmidines, AlcoholsToluene150Not SpecifiedUp to 93[3]
Cu(II) Triflate [3+3] CycloadditionPropargyl alcohols, AmidineNot SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[3]
Choline Hydroxide [3+3] Annulationα,β-Unsaturated ketones, Benzamidine HClCholine Hydroxide60Not SpecifiedExcellent[3]
Trifluoroacetic Acid (TFA) [4+2] Cycloaddition1,3,5-Triazines, KetonesNot SpecifiedNot SpecifiedNot SpecifiedFair to Good[3]
Vitamin C MulticomponentAldehyde, Malononitrile, Barbituric acidSolvent-freeNot SpecifiedShortHigh[4]
L-proline MulticomponentAldehyde, Urea/Thiourea, DihydropyranAcetonitrile85Not SpecifiedHigh[5]
Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of easy separation, recovery, and recyclability, which are crucial for sustainable chemical processes.

CatalystReaction TypeKey ReactantsSolventTemp. (°C)TimeYield (%)Reference
Copper on Layered Double Hydroxides (LDHs) Three-componentBenzaldehyde, Malononitrile, Barbituric acidNot SpecifiedNot SpecifiedNot SpecifiedHigh[6]
Magnetic Nano Fe3O4 Particles Three-componentAldehyde, Malononitrile, Benzamidine HClSolvent-freeNot SpecifiedNot SpecifiedGood
Dicalcium Phosphate Dihydrate (DCPD) Biginelli ReactionAldehyde, β-ketoester, Urea/ThioureaEthanolReflux35 minGood[7]
Clayfen (Iron(III) nitrate on montmorillonite clay) Biginelli-like ReactionAcetophenone, Aldehyde, UreaSolvent-free (grinding)Room Temp.Not SpecifiedHigh[8]

In-Depth Experimental Protocols

To provide practical, actionable insights, this section details step-by-step methodologies for key pyrimidine synthesis reactions using representative catalysts.

Protocol 1: Biginelli Reaction using a Heterogeneous Catalyst (Dicalcium Phosphate Dihydrate)

This protocol describes a green and efficient one-pot synthesis of dihydropyrimidinones.[7]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Dicalcium phosphate dihydrate (DCPD) (7 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde, β-ketoester, urea (or thiourea), and DCPD in ethanol.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, a solid will precipitate from the reaction mixture.

  • Filter the solid product and recrystallize it from methanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one/thione.

  • The DCPD catalyst can be recovered by vacuum filtration during the recrystallization process.[7]

Protocol 2: Solvent-Free Biginelli-like Reaction using Clayfen

This method utilizes a mechanochemical grinding approach, avoiding the use of organic solvents.[8]

Materials:

  • Acetophenone (1 mmol)

  • Aldehyde (1 mmol)

  • Urea (1.5 mmol)

  • Hydrated ferric nitrate (or Clayfen) (0.1 mmol)

Procedure:

  • In a mortar of appropriate size, combine the acetophenone, aldehyde, urea, and hydrated ferric nitrate (or clayfen).

  • Gently grind the mixture by hand using a pestle.

  • Monitor the progress of the solid-state reaction by taking small samples for analysis (e.g., IR spectroscopy) at various time intervals.

  • Upon completion, the product can be purified by appropriate methods, such as recrystallization.

  • The clayfen catalyst can be regenerated and reused.[8]

Unveiling the Reaction Mechanisms

Understanding the underlying mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanism of Copper-Catalyzed Pyrimidine Synthesis

In a typical copper-catalyzed three-component synthesis of pyrano[2,3-d]pyrimidines, the copper catalyst plays a key role in activating the reactants. The proposed mechanism involves the interaction of the chelated copper with the carbonyl group of the aldehyde and the nitrile group of malononitrile. This facilitates the subsequent reaction with a barbituric acid derivative, whose carbonyl group also interacts with the copper catalyst. Tautomerism, promoted by the chelated copper, leads to the formation of the final product and regeneration of the catalyst.[6]

Copper_Catalyzed_Mechanism Reactants Aldehyde + Malononitrile + Barbituric Acid Intermediate_A Intermediate A (Cu-Aldehyde-Malononitrile complex) Reactants->Intermediate_A Coordination Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Intermediate_A Intermediate_B Intermediate B (Reaction with Barbituric Acid) Intermediate_A->Intermediate_B Addition Intermediate_C Intermediate C (Intramolecular cyclization) Intermediate_B->Intermediate_C Tautomerism & Cyclization Product Pyrano[2,3-d]pyrimidine Intermediate_C->Product Dehydration H2O H2O Intermediate_C->H2O Product->Cu_Catalyst Catalyst Regeneration Iridium_Catalyzed_Workflow cluster_reactants Reactants cluster_process Catalytic Cycle Amidine Amidine Condensation Sequential Condensation & Dehydrogenation Steps Amidine->Condensation Alcohol1 Alcohol 1 Alcohol1->Condensation Alcohol2 Alcohol 2 Alcohol2->Condensation Alcohol3 Alcohol 3 Alcohol3->Condensation Ir_Catalyst PN5P-Ir Pincer Complex Ir_Catalyst->Condensation Catalyzes Product Substituted Pyrimidine Condensation->Product Byproducts H2 + H2O Condensation->Byproducts Liberates

References

The Efficacy of 5-Methylpyrimidine-4-carboxylic Acid-Based Compounds: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of drug candidates for various diseases, including cancer, viral infections, and inflammatory conditions.[1] Among these, derivatives of 5-Methylpyrimidine-4-carboxylic acid are of significant interest. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this class of compounds, drawing upon experimental data from various studies to illuminate the critical transition from laboratory assays to preclinical models.

The Rationale: From Benchtop to Biological Systems

The initial stages of drug discovery heavily rely on in vitro experiments to screen large numbers of compounds efficiently and cost-effectively.[2] These assays, performed on isolated cells, tissues, or enzymes, provide crucial information on a compound's activity, selectivity, and mechanism of action at a molecular level. However, the controlled environment of an in vitro assay cannot fully replicate the complex interplay of biological systems.

In vivo studies, conducted in living organisms, are therefore indispensable for evaluating how a compound behaves within a whole physiological system. These studies offer insights into pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), ultimately determining the compound's safety and efficacy in a more realistic biological context.[2] This guide will dissect the experimental data from both arenas to provide a clearer understanding of the therapeutic potential of this compound-based compounds.

In Vitro Efficacy: A Close Look at Cellular and Enzymatic Activity

A variety of in vitro assays are employed to determine the biological activity of pyrimidine derivatives. These studies often focus on anticancer and antimicrobial properties, as well as specific enzyme inhibition.

Anti-proliferative and Cytotoxic Activity

A common first step in evaluating the anticancer potential of these compounds is to assess their ability to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer, HepG2 liver cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan product.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Comparative In Vitro Anti-proliferative Data:

Compound ClassCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Pyrimidine-5-carbonitrile derivativesHCT-1161.14 - 32.16Sorafenib8.96[4]
Pyrimidine-5-carbonitrile derivativesMCF-71.54 - 10.33Sorafenib11.83[4]
Tetrahydropyrimidine-5-carboxylate derivativesHepG25.351 - 18.69 µg/mL5-Fluorouracil-[3]
Aminopyrimidine hybridsMCF-731.8 - 37.7Gefitinib4.1[5]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Enzyme Inhibition Assays

Many pyrimidine derivatives exert their effects by inhibiting specific enzymes. For example, some have been investigated as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory pathway, or as inhibitors of viral enzymes.[6][7]

Experimental Protocol: PDE4 Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is prepared in an appropriate buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of cAMP.

  • Reaction Termination: The reaction is stopped after a specific time by adding a terminating agent.

  • Detection: The amount of remaining cAMP or the product of the reaction (AMP) is quantified, often using a competitive binding assay or a fluorescence-based method. The IC50 value is then determined.

In Vitro PDE4B Inhibitory Activity:

CompoundIC50 (nM)Source
5-Carbamoyl-2-phenylpyrimidine derivative 2200[6]
N-neopentylacetamide derivative 10f8.3[6]

In Vivo Efficacy: Performance in Preclinical Models

While in vitro data is crucial for initial screening, in vivo studies provide a more comprehensive picture of a compound's therapeutic potential. These studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in a disease model.

Anti-inflammatory Activity in a Mouse Model

The in vivo efficacy of PDE4 inhibitors can be assessed in a lipopolysaccharide (LPS)-induced pulmonary neutrophilia mouse model.

Experimental Protocol: LPS-Induced Pulmonary Neutrophilia in Mice

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or intratracheal (i.t.) injection, at various doses.

  • LPS Challenge: After a specific period, the mice are challenged with an intratracheal instillation of LPS to induce lung inflammation.

  • Bronchoalveolar Lavage (BAL): At a set time point after the LPS challenge, the mice are euthanized, and a BAL is performed to collect cells from the lungs.

  • Cell Counting: The total number of cells and the number of neutrophils in the BAL fluid are counted. The inhibition of neutrophil infiltration by the test compound is then calculated.[6]

Comparative In Vivo Anti-inflammatory Data:

CompoundAdministration RouteDose (mg/kg)Inhibition of Neutrophilia (%)Source
N-neopentylacetamide derivative 10fi.p.16 (ID50)50[6]
Fused bicyclic lactam derivative 39i.t.1.041[6]

Bridging the Gap: Correlating In Vitro and In Vivo Data

The translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development.[2] A compound with excellent in vitro activity may fail in in vivo studies due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.

In the case of the 5-carbamoyl-2-phenylpyrimidine derivatives, the high in vitro PDE4B inhibitory activity of compound 10f (IC50 = 8.3 nM) translated to a reasonable in vivo efficacy (ID50 = 16 mg/kg, i.p.).[6] However, the even more potent in vitro inhibitor 39 (IC50 = 0.21 nM against LPS-induced TNF-α production) showed significant in vivo activity at a much lower dose (41% inhibition at 1.0 mg/kg, i.t.).[6] This highlights the importance of not only the intrinsic potency of a compound but also its physicochemical properties that influence its delivery to the target site.

Visualizing the Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis cell_culture Cancer Cell Lines (e.g., HCT-116, MCF-7) synthesis->cell_culture enzyme Target Enzyme (e.g., PDE4B) synthesis->enzyme mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50_vitro Determine IC50 mtt_assay->ic50_vitro animal_model Animal Model (e.g., Mouse) ic50_vitro->animal_model Lead Compound Selection enzyme_assay Enzyme Inhibition Assay enzyme->enzyme_assay ic50_enzyme Determine IC50 enzyme_assay->ic50_enzyme ic50_enzyme->animal_model Lead Compound Selection compound_admin Compound Administration animal_model->compound_admin disease_induction Disease Induction (e.g., LPS Challenge) compound_admin->disease_induction efficacy_eval Efficacy Evaluation (e.g., BAL Fluid Analysis) disease_induction->efficacy_eval id50_vivo Determine Efficacy efficacy_eval->id50_vivo

Caption: A generalized workflow for the evaluation of this compound-based compounds, from initial in vitro screening to in vivo efficacy studies.

Conclusion and Future Directions

The available data demonstrates that this compound and its derivatives are a versatile class of compounds with promising biological activities. While in vitro assays are invaluable for high-throughput screening and mechanism of action studies, in vivo models are essential for validating their therapeutic potential. The discordance sometimes observed between in vitro and in vivo results underscores the importance of considering a compound's ADME properties early in the drug discovery process.

Future research should focus on establishing clearer structure-activity relationships (SAR) and structure-property relationships (SPR) to design compounds with both high target potency and favorable pharmacokinetic profiles. The integration of in silico predictive models with experimental data will be crucial in accelerating the development of novel therapeutics based on the this compound scaffold.

References

A Head-to-Head Comparison of Pyrimidine Cores in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds, with approximately 60% of unique small-molecule drugs featuring them.[1][2] Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of paramount importance. This guide provides an in-depth, head-to-head comparison of three isomeric diazine cores: pyrimidine (1,3-diazine), pyrazine (1,4-diazine), and pyridazine (1,2-diazine). Understanding the nuanced differences in their physicochemical properties, metabolic stability, and target engagement profiles is critical for rational drug design and the development of next-generation therapeutics.

The Diazine Isomers: A Structural and Physicochemical Overview

The positioning of the two nitrogen atoms within the six-membered ring profoundly influences the electronic distribution, dipole moment, basicity, and hydrogen bonding capabilities of each core. These differences, in turn, dictate how a drug molecule interacts with its biological target and behaves within a physiological environment.

Pyrimidine: The Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in the very building blocks of life (cytosine, thymine, and uracil) and a multitude of approved drugs.[3][4][5][6][7][8][9] Its prevalence is a testament to its versatility and favorable drug-like properties.[8]

  • Key Physicochemical Properties : Pyrimidine has a pKa of 1.3, making it a weak base.[5][6] The two nitrogen atoms at the 1 and 3 positions create a π-deficient ring system, which influences its reactivity and interactions with biological targets.[5] The dipole moment is significant, contributing to its ability to engage in polar interactions.

  • Role in Drug Design : The pyrimidine core is a well-established "privileged scaffold," particularly in the development of kinase inhibitors.[3][10] Its structure can mimic the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[11][12] Many successful anticancer drugs, such as Imatinib and Gefitinib, feature a pyrimidine core.[13] Beyond oncology, pyrimidine derivatives have shown broad therapeutic applications, including as antiviral, antibacterial, and anti-inflammatory agents.[14]

Pyrazine: The Symmetric Bioisostere

Pyrazine, with its nitrogen atoms at the 1 and 4 positions, possesses a unique symmetry that sets it apart from its isomers.

  • Key Physicochemical Properties : Due to its symmetry, pyrazine has a zero dipole moment.[15] It is the weakest base among the three diazines, with a pKa of 0.65.[15] The nitrogen atoms are effective hydrogen bond acceptors.

  • Role in Drug Design : Pyrazine is often employed as a bioisostere for phenyl, pyridine, and pyrimidine rings. Its incorporation can modulate a compound's pharmacokinetic profile. At least eight FDA-approved drugs contain a pyrazine ring. It is a key component in drugs like the anti-tuberculosis agent pyrazinamide[16] and the antiviral favipiravir. In kinase inhibitors, the pyrazine nitrogen frequently acts as a hydrogen bond acceptor, interacting with amino acids in the hinge region of the kinase.

Pyridazine: The Polar Powerhouse

The adjacent placement of nitrogen atoms in the pyridazine ring (1,2-diazine) results in distinct electronic and physical properties.

  • Key Physicochemical Properties : Pyridazine is the most polar of the three diazines, possessing the largest dipole moment.[17] This high polarity can enhance aqueous solubility, a desirable property for many drug candidates.[18] It has a pKa of 2.3, making it a stronger base than pyrimidine and pyrazine.[15] The two adjacent nitrogen atoms can act as a "bidentate" hydrogen bond acceptor, allowing for strong interactions with biological targets.[17]

  • Role in Drug Design : The pyridazine motif is increasingly recognized for its potential in drug discovery. It can serve as a bioisostere for other aromatic rings and its unique polarity can be leveraged to improve a drug's solubility and pharmacokinetic properties.[18] Approved drugs containing a pyridazine core include the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib.[17]

Comparative Analysis of Key Drug-Like Properties

The choice of a pyrimidine core in drug design is a strategic decision guided by the desired physicochemical and pharmacological profile of the final compound. The following table summarizes a head-to-head comparison of key properties.

PropertyPyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)Pyridazine (1,2-Diazine)
pKa 1.3[5][6]0.65[15]2.3[15]
Dipole Moment (Debye) ~2.40[15]~4.0[17]
Aqueous Solubility GoodModerateHigh[18]
Hydrogen Bonding 2 H-bond acceptors2 H-bond acceptors2 H-bond acceptors (can be bidentate)[17]
Metabolic Stability Generally stable, but can be susceptible to CYP450 oxidation[19]Generally stableCan be susceptible to oxidation
Common Bioisosteric Role Phenyl, Adenine[11][12]Phenyl, Pyridine, PyrimidinePhenyl, Pyridine, Pyrimidine, Pyrazine
Prevalence in Approved Drugs High[13]ModerateLower, but increasing[17]
Key Therapeutic Areas Oncology (Kinase Inhibitors)[3][10], Antivirals, Antibacterials[14]Anti-infectives[16], OncologyOncology, Immunology[17]

Experimental Workflows for Core Evaluation

The selection and optimization of a pyrimidine core in a drug discovery program is an iterative process involving synthesis, in vitro assays, and in vivo studies. Below is a generalized experimental workflow for comparing the impact of different pyrimidine cores on a lead compound's properties.

Caption: Generalized workflow for the comparative evaluation of pyrimidine cores in drug design.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by liver microsomes, providing an early indication of its metabolic stability.

Materials:

  • Test compounds (pyrimidine, pyrazine, and pyridazine analogs)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the intrinsic clearance (CLint) using the appropriate equations.

Causality and Self-Validation: This protocol includes a time-zero sample as a baseline and uses an internal standard to account for variations in sample processing and instrument response. The linearity of the disappearance of the parent compound over time validates the first-order kinetics assumption used in the calculations.

Conclusion: Strategic Selection for Optimal Drug Properties

The choice between a pyrimidine, pyrazine, or pyridazine core is a critical decision in drug design that can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. Pyrimidine remains a dominant scaffold due to its proven track record and versatility. Pyrazine offers a symmetric, less basic alternative, while the highly polar nature of pyridazine can be strategically employed to enhance solubility. A thorough understanding of the unique characteristics of each core, coupled with rigorous experimental evaluation, empowers medicinal chemists to rationally design and optimize drug candidates with superior therapeutic potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

Compounds like 2-Methylpyrimidine-5-carboxylic acid and Pyrimidine-5-carboxylic acid are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, it is imperative to handle 5-Methylpyrimidine-4-carboxylic acid with the assumption that it possesses similar irritant properties.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1][3]

  • Ventilation: Handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent the inhalation of fine dust or particulates.[1][4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1][4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste. It must never be disposed of in standard trash or flushed down the drain.[5] The primary and only acceptable disposal route is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[6][7]

Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization. Before starting any experimental work, carefully calculate the required quantities of this compound to avoid generating excess material or solutions.[6][8]

Step 2: Waste Segregation Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.[9][10] this compound waste must be collected separately from incompatible materials.

  • Solid Waste: Collect pure, unadulterated this compound, or materials contaminated with it (e.g., weighing paper, contaminated gloves), in a dedicated solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The segregation is determined by the solvent type:

    • Non-Halogenated Solvents: (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Halogenated Solvents: (e.g., dichloromethane, chloroform).

  • Incompatible Wastes: Do NOT mix this compound waste with the following:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a potentially vigorous and exothermic acid-base neutralization.[11][12]

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): To avoid unpredictable and potentially explosive reactions.[1][4]

    • Aqueous Waste Streams: Unless specifically instructed by your EHS office, avoid mixing organic acid waste with general aqueous waste.

Step 3: Proper Containerization The integrity of the waste containment is fundamental to safe storage and transport.

  • Container Selection: Use a container that is compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. Liquid waste should be stored in containers compatible with the solvent.[6][10]

  • Container Management: Keep the waste container securely closed at all times, except when you are actively adding waste.[5][6][9] This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA) to prevent spills and the release of vapors.[8][13]

Step 4: Accurate and Compliant Labeling A waste container must be labeled the moment the first particle of waste is added.[5] The label must be fully completed and legible.

Required Label Information:

  • The words "Hazardous Waste" .[5]

  • The full, unabbreviated chemical name: "Waste this compound" . If in solution, list all constituents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant" ).[5]

  • The Accumulation Start Date (the date the first waste was added).[5]

  • The name of the Principal Investigator and the specific laboratory location (building and room number).[5]

Step 5: Storage in a Satellite Accumulation Area (SAA) Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[5][6][8]

  • The SAA must be under the control of the laboratory personnel.

  • The waste container must be stored in a secondary containment unit, such as a chemical-resistant tray or bin, capable of holding the entire volume of the container in case of a leak.[11]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA.[6][7][8]

Step 6: Arranging for Waste Collection Once a waste container is full, or if it has been accumulating for the maximum time allowed by your institution (typically 90-180 days), you must arrange for its removal.

  • Contact your institution's EHS department or follow their established online procedure to request a hazardous waste pickup.[6][7]

  • Do not remove the waste from the laboratory yourself. Trained EHS professionals will collect it for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound, follow these steps:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear your lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Clean: Gently sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid actions that create dust. Place the swept material into a container for disposal as hazardous waste.

  • Decontaminate: Wipe the spill area with a damp paper towel.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, etc.) are now considered hazardous waste and must be placed in the solid hazardous waste container for this compound.[3][7]

  • Report: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

For large spills, evacuate the area and contact your EHS emergency line immediately.

Data Summary and Process Visualization

For quick reference, the key disposal parameters are summarized below.

ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical WasteAssumed irritant based on structural analogs.[1][2] Governed by EPA RCRA regulations.[8][13]
Primary Disposal Route Licensed Hazardous Waste Facility via EHSEnsures cradle-to-grave management and compliance.[7][14]
Recommended Container Solid: HDPE or Glass. Liquid: Compatible with solvent.Prevents chemical degradation of the container and leaks.[10][12]
Key Incompatibilities Strong Bases, Strong Oxidizing AgentsTo prevent hazardous chemical reactions.[1][11][12]
Storage Location Designated Satellite Accumulation Area (SAA) with Secondary ContainmentComplies with federal and state regulations for temporary storage.[5][6][8]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating this compound waste at the point of generation.

G cluster_form 1. Determine Physical Form cluster_solvent 2. If Liquid, Determine Solvent Type cluster_containers 3. Select & Label Correct Waste Container start Waste this compound Generated q_form Solid or Liquid? start->q_form q_solvent Solvent Type? q_form->q_solvent Liquid solid_waste Solid Chemical Waste (e.g., Powder, Contaminated Debris) q_form->solid_waste Solid nonhal_waste Non-Halogenated Solvent Waste q_solvent->nonhal_waste Non-Halogenated hal_waste Halogenated Solvent Waste q_solvent->hal_waste Halogenated end_process Store in SAA & Request EHS Pickup solid_waste->end_process nonhal_waste->end_process hal_waste->end_process

Disposal workflow for this compound.

By adhering to this structured disposal protocol, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, reinforcing the deep trust placed in us as scientific professionals.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized chemical compounds like 5-Methylpyrimidine-4-carboxylic acid demands a comprehensive understanding of its properties to mitigate risks effectively. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is paramount. While specific toxicity data for this compound is limited, the safety data for structurally related pyrimidine carboxylic acids indicates potential hazards.[1]

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[4]

Therefore, it is prudent to handle this compound as a hazardous substance until more comprehensive data becomes available.[5]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. Before relying on PPE, engineering and administrative controls must be in place to minimize exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid, powdered form to prevent dust formation and inhalation.[6][7] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[3]

  • Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for handling this compound. Clearly demarcate areas where it is stored and handled. Never eat, drink, or smoke in the laboratory.[2][7]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial for preventing direct contact with this compound.[8][9]

3.1 Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes and dust.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][11]

3.2 Skin Protection

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[8] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[2]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn to protect the skin and personal clothing from contamination.[10][11]

3.3 Respiratory Protection When handling the solid form outside of a fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation.[2][10]

PPE Selection Matrix

For quick reference, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety Goggles & Face ShieldNitrile GlovesLab CoatNIOSH-approved Respirator
Preparing Solutions Safety GogglesNitrile GlovesLab CoatAs needed, based on ventilation
Conducting Reactions Safety GogglesNitrile GlovesLab CoatAs needed, based on ventilation
Handling Waste Safety Goggles & Face ShieldNitrile GlovesLab Coat/ApronAs needed, based on ventilation
Procedural Guidance: A Step-by-Step Workflow

5.1 Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet prep_risk->prep_sds prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_don Don PPE Correctly prep_eng->handle_don handle_work Work in Designated Area (Fume Hood) handle_don->handle_work handle_contain Keep Containers Closed handle_work->handle_contain post_decon Decontaminate Work Area handle_contain->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_waste Segregate & Dispose of Waste post_doff->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Caption: A workflow for the safe handling of this compound.

5.2 Protocol: Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Respirator (if worn): Remove without touching the front.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

  • Spill: For small spills, use an absorbent material to clean up. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All waste, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.[7][13]

  • Disposal Regulations: Never dispose of this compound down the drain or in the regular trash.[7] Disposal must be in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific guidance.[3][13]

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling the compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.